molecular formula C10H11ClF3NO B1316479 3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride CAS No. 82622-46-6

3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride

Cat. No.: B1316479
CAS No.: 82622-46-6
M. Wt: 253.65 g/mol
InChI Key: ALYCFCGEABMLRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride is a useful research compound. Its molecular formula is C10H11ClF3NO and its molecular weight is 253.65 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[2-(trifluoromethyl)phenoxy]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)8-3-1-2-4-9(8)15-7-5-14-6-7;/h1-4,7,14H,5-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYCFCGEABMLRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC=C2C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82622-46-6
Record name 3-[2-(trifluoromethyl)phenoxy]azetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis of 3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride

[1]

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride Molecular Formula: C₁₀H₁₀F₃NO · HCl Role: High-value building block for medicinal chemistry, particularly in the development of CNS-active agents where the azetidine ring serves as a metabolic stability enhancer and the ortho-trifluoromethyl group modulates lipophilicity and conformational lock.

Synthetic Strategy

The synthesis of 3-aryloxyazetidines presents a specific challenge: the formation of a sterically congested ether bond between a strained four-membered amine ring and an electron-deficient, ortho-substituted phenol.

Two primary pathways are evaluated in this guide:

  • Pathway A (Mitsunobu Coupling): The preferred route for discovery-scale synthesis (mg to gram scale). It offers mild conditions and high convergence but requires careful chromatographic purification to remove phosphine oxide byproducts.

  • Pathway B (Nucleophilic Displacement / S_N2): The preferred route for process scale-up (>100g). It avoids the atom-ineconomy of Mitsunobu reagents but requires the pre-activation of the azetidine alcohol.

Part 2: Retrosynthetic Analysis

The logical disconnection involves breaking the ether C–O bond. We retain the azetidine nitrogen protection (typically Boc or Benzhydryl) until the final step to prevent N-alkylation side reactions.

RetrosynthesisTargetTarget:3-[2-(Trifluoromethyl)phenoxy]azetidine HClIntermediateIntermediate:1-Boc-3-[2-(trifluoromethyl)phenoxy]azetidineTarget->Intermediate Deprotection (HCl/Dioxane) Precursor1Precursor A:1-Boc-3-hydroxyazetidine(Nucleophile/Electrophile)Intermediate->Precursor1 C-O Bond Formation Precursor2Precursor B:2-(Trifluoromethyl)phenol(Acidic Nucleophile)Intermediate->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.

Part 3: Pathway A – Mitsunobu Coupling (Recommended)

This pathway utilizes the redox dehydration potential of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to activate the azetidine hydroxyl group for displacement by the phenol.

Reaction Mechanism & Rationale

The reaction proceeds via an S_N2 mechanism with inversion of configuration.[1] However, since the 3-position of the azetidine is not a chiral center (it is a plane of symmetry in the unsubstituted ring), stereoinversion is not a concern unless the ring has other substituents.

  • Challenge: The ortho-CF₃ group on the phenol creates steric bulk, potentially slowing the nucleophilic attack.

  • Solution: Use of DIAD (more stable than DEAD) and elevated temperatures (refluxing THF or Toluene) if kinetics are sluggish.

Experimental Protocol

Step 1: Coupling

  • Reagents:

    • 1-Boc-3-hydroxyazetidine (1.0 equiv)

    • 2-(Trifluoromethyl)phenol (1.1 equiv)

    • Triphenylphosphine (PPh₃) (1.2 equiv)[2]

    • DIAD (1.2 equiv)

    • Solvent: Anhydrous THF (0.1 M concentration)

  • Procedure:

    • Charge a flame-dried round-bottom flask with 1-Boc-3-hydroxyazetidine, 2-(trifluoromethyl)phenol, and PPh₃ in anhydrous THF under nitrogen.

    • Cool the solution to 0°C.

    • Add DIAD dropwise over 20 minutes. Critical: Exothermic reaction; maintain temp < 5°C to prevent side reactions.

    • Allow to warm to room temperature and stir for 12–16 hours.

    • Monitor: TLC (Hexane/EtOAc 4:1) or LC-MS.[3] The phenol spot should disappear.

    • Workup: Concentrate in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.[1][4][5]

    • Purification: Flash column chromatography (SiO₂), eluting with 0-20% EtOAc in Hexanes.

Step 2: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the purified intermediate (1-Boc-3-[2-(trifluoromethyl)phenoxy]azetidine) in minimal DCM.

    • Add 4M HCl in Dioxane (5–10 equiv) at 0°C.

    • Stir at room temperature for 2–4 hours. Gas evolution (isobutylene) will occur.

    • Isolation: The product often precipitates as the HCl salt. Dilute with diethyl ether to maximize precipitation. Filter and wash with ether.[4]

    • Drying: Dry under high vacuum to remove traces of dioxane.

Part 4: Pathway B – Nucleophilic Displacement (S_N2)

For larger scales where removing stoichiometric TPPO is difficult, converting the alcohol to a mesylate (leaving group) followed by displacement is superior.

Workflow Diagram

SynthesisPathwayStart1-Boc-3-hydroxyazetidineStep1Step 1: Mesylation(MsCl, Et3N, DCM)Start->Step1Intermediate1-Boc-3-mesyloxyazetidineStep1->IntermediateStep2Step 2: Displacement(2-CF3-Phenol, Cs2CO3, DMF, 80°C)Intermediate->Step2ProductBocBoc-Protected EtherStep2->ProductBocStep3Step 3: Deprotection(HCl/Dioxane)ProductBoc->Step3FinalFinal Product:HCl SaltStep3->Final

Figure 2: Step-wise progression for the S_N2 displacement route.

Protocol Nuances
  • Mesylation: Quantitative conversion is essential. 1-Boc-3-hydroxyazetidine is treated with Methanesulfonyl chloride (MsCl) and Triethylamine (Et₃N) in DCM at 0°C.

  • Displacement:

    • Base: Cesium Carbonate (Cs₂CO₃) is preferred over K₂CO₃ due to the "Cesium Effect" (higher solubility and nucleophilicity of the phenoxide in DMF).

    • Temperature: Heat to 80°C. The reaction is slower due to the electron-withdrawing CF₃ group on the phenol reducing the nucleophilicity of the oxygen.

    • Time: 12–24 hours.[3][6]

Part 5: Data Summary & Quality Control

Key Process Parameters (KPP)
ParameterPathway A (Mitsunobu)Pathway B (Mesylate Displacement)
Atom Economy Low (generates TPPO, Hydrazine)Moderate
Purification Difficult (TPPO removal)Easy (Aqueous workup)
Reaction Time 12–16 Hours24–36 Hours (2 steps)
Yield (Typical) 65–75%70–80%
Scalability < 10g> 100g
Analytical Characterization (Expected)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.2–9.5 (br s, 2H): NH₂⁺ protons (indicative of HCl salt).

    • δ 7.6–7.1 (m, 4H): Aromatic protons (pattern characteristic of 1,2-disubstituted benzene).

    • δ 5.1 (m, 1H): Azetidine C3-H (deshielded by oxygen).

    • δ 4.4–3.9 (m, 4H): Azetidine C2/C4 protons.

  • ¹⁹F NMR: Single peak around -61 to -63 ppm (characteristic of Ar-CF₃).

Part 6: Safety & Handling

  • DIAD/DEAD: Shock sensitive and potentially explosive if concentrated or heated. Store in a cool, dark place.

  • 2-(Trifluoromethyl)phenol: Corrosive and toxic. Use proper ventilation.

  • Azetidine HCl Salt: Likely hygroscopic. Store in a desiccator.

References

  • Mitsunobu Reaction Mechanism & Application

    • Swamy, K. C. K., et al.
  • Synthesis of Azetidine Ethers (Patent Literature)

    • "Preparation of azetidine derivatives as inhibitors of glycine transporter." WO2012013728.
  • Nucleophilic Substitution on Azetidines

    • Billotte, S. "Synthesis of 3-substituted azetidines." Synlett, 2018.[7]

Predicted mechanism of action of 3-(2-trifluoromethylphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Predicted Mechanism of Action of 3-(2-trifluoromethylphenoxy)azetidine Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Pharmacological Profiling of a Constrained Aryloxyamine Scaffold

Executive Summary

3-(2-trifluoromethylphenoxy)azetidine (CAS: 82622-46-6) represents a specific class of conformationally restricted aryloxyamines. Structurally, it serves as a rigidified analog of the blockbuster antidepressant/analgesic pharmacophores found in Fluoxetine (Prozac) and Atomoxetine (Strattera).

While direct clinical data for this specific derivative is proprietary or limited in public literature, a robust Structure-Activity Relationship (SAR) analysis predicts a primary mechanism of action (MoA) as a Norepinephrine-Preferring Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) . The presence of the ortho-trifluoromethyl group, combined with the azetidine constraint, suggests high affinity for the Norepinephrine Transporter (NET) with potential secondary activity at the Serotonin Transporter (SERT) and Voltage-Gated Sodium Channels (Nav) .

This guide outlines the predicted pharmacological profile, the structural logic behind these predictions, and the experimental framework required to validate them.

Chemical Biology & Pharmacophore Analysis

To understand the mechanism, one must dissect the molecule into its three functional domains. This compound is not a random screening hit; it is a rational modification of the 3-phenoxy-3-phenylpropylamine scaffold.

The Azetidine Constraint

Unlike the flexible propyl amine chain in Fluoxetine, the azetidine ring locks the nitrogen and the ether linkage into a specific spatial orientation.

  • Entropic Advantage: By reducing the conformational degrees of freedom, the azetidine ring lowers the entropic penalty of binding to the transporter protein.

  • pKa Modulation: The pKa of azetidine (approx. 11.0) ensures the nitrogen is protonated at physiological pH, mimicking the cationic headgroup required for salt-bridge formation with Asp75 in the monoamine transporter binding pocket.

The Ortho-Trifluoromethyl (2-CF3) Switch

The position of the substituent on the phenoxy ring is the critical determinant of selectivity between SERT and NET.

  • Para-Substitution (4-Position): Favors SERT (e.g., Fluoxetine, Paroxetine).

  • Ortho-Substitution (2-Position): Favors NET .

    • Evidence:Atomoxetine (2-methyl) and Nisoxetine (2-methoxy) are potent NET inhibitors. The 2-CF3 group is bioisosteric to these groups but significantly more lipophilic and metabolically stable.

  • Metabolic Blockade: The 2-CF3 group prevents metabolic hydroxylation at the susceptible ortho and para positions, likely extending the half-life compared to non-fluorinated analogs.

Predicted Physicochemical Profile
PropertyPredicted ValueBiological Implication
LogP ~2.8 - 3.2High CNS penetration; crosses Blood-Brain Barrier (BBB).
pKa ~9.5 - 10.5Predominantly cationic at pH 7.4; essential for MAT binding.
TPSA ~21 ŲExcellent membrane permeability (Rule of 5 compliant).
H-Bond Donors 1 (NH)Critical for interaction with transporter backbone.

Predicted Primary Mechanism: NET/SERT Inhibition

Based on the "Azetidine Constraint" and "Ortho-Switch" rules, the primary MoA is predicted to be the inhibition of monoamine reuptake, with a selectivity profile favoring Norepinephrine.

Mechanism of Action (MoA) Logic
  • Binding: The protonated azetidine nitrogen forms an ionic bond with the conserved aspartate residue (Asp75 in SERT/NET) deep within the central binding site (S1).

  • Steric Fit: The 2-CF3 phenoxy group lodges into the hydrophobic sub-pocket. The ortho steric bulk prevents the "tight" fit required for high-affinity SERT selectivity (which prefers planar or para-substituted rings), thereby shifting affinity toward the more accommodating NET pocket.

  • Transport Blockade: Binding locks the transporter in the outward-facing conformation, preventing the translocation of Norepinephrine (NE) and Serotonin (5-HT) from the synaptic cleft into the presynaptic neuron.

  • Downstream Signaling:

    • Acute: Increased synaptic NE/5-HT concentration activates post-synaptic adrenergic (

      
      ) and serotonergic (
      
      
      
      ) receptors.
    • Chronic: Desensitization of presynaptic autoreceptors (

      
      , 
      
      
      
      ) leads to sustained neurotransmission, enhanced BDNF expression, and neuroplasticity (Antidepressant/Anxiolytic effect).
Visualizing the Pathway

The following diagram illustrates the predicted synaptic modulation.

MoA_Pathway Compound 3-(2-CF3-phenoxy)azetidine NET Norepinephrine Transporter (Presynaptic) Compound->NET Inhibits (Ki < 10nM) SERT Serotonin Transporter (Presynaptic) Compound->SERT Inhibits (Ki ~ 50-100nM) Synapse Synaptic Cleft (Increased NE / 5-HT) NET->Synapse Blocks Reuptake SERT->Synapse Blocks Reuptake Receptors Post-Synaptic Receptors (Adrenergic / 5-HT) Synapse->Receptors Activation Signal Downstream Signaling (cAMP, CREB, BDNF) Receptors->Signal Phosphorylation Cascades Effect Antidepressant / Analgesic Response Signal->Effect Gene Expression

Caption: Predicted signaling cascade initiated by dual NET/SERT inhibition, leading to enhanced synaptic transmission and neurotrophic effects.

Secondary Predicted Mechanism: Nav Channel Blockade

Beyond monoamine transporters, aryloxy-alkyl-amines are "privileged structures" for Voltage-Gated Sodium Channels (Nav) .

  • The Hypothesis: The lipophilic 2-CF3-phenoxy tail combined with a basic amine headgroup closely resembles the pharmacophore of Mexiletine and Lidocaine (Class Ib antiarrhythmics/anesthetics).

  • Target: Nav1.7 and Nav1.8 (Peripheral Nociceptors).[1]

  • Clinical Relevance: If the compound exhibits significant Nav blockade alongside NET inhibition, it would possess a dual-mechanism analgesic profile , treating pain via both descending inhibitory pathways (NET) and peripheral silencing (Nav).

Experimental Validation Framework

To transition from "predicted" to "proven," the following experimental workflow is required. This protocol ensures self-validating results through positive and negative controls.

In Vitro Binding Assays (The "Gold Standard")

Objective: Determine affinity (


) and selectivity.
  • Preparation: Membrane preparations from HEK293 cells stably expressing human NET (hNET), SERT (hSERT), and DAT (hDAT).

  • Radioligands:

    • 
      -Nisoxetine (for NET)
      
    • 
      -Citalopram (for SERT)
      
    • 
      -WIN35,428 (for DAT)
      
  • Protocol:

    • Incubate membranes with radioligand and varying concentrations of 3-(2-trifluoromethylphenoxy)azetidine (

      
       to 
      
      
      
      M).
    • Use Atomoxetine and Fluoxetine as positive controls.

    • Measure displaced radioactivity via scintillation counting.

  • Success Criteria:

    
     < 50 nM for NET confirms high potency.
    
Functional Uptake Assay

Objective: Confirm that binding leads to functional inhibition (not just allosteric binding).

  • System: Synaptosomes or transporter-transfected cells.

  • Tracer: Fluorescent neurotransmitter mimetics (e.g., ASP+) or tritiated NE/5-HT.

  • Readout: Reduction in intracellular fluorescence/radioactivity dose-dependently.

Electrophysiology (Patch Clamp)

Objective: Assess secondary Nav channel activity.

  • Method: Whole-cell patch clamp on CHO cells expressing Nav1.7.

  • Protocol: Apply voltage steps to induce Na+ currents; perfuse compound; measure peak current reduction.

  • Relevance: >50% inhibition at 10

    
    M indicates relevant "off-target" analgesic activity.
    

Synthesis & Screening Workflow

The following DOT diagram outlines the critical path for validating this compound's mechanism.

Validation_Workflow Synthesis Synthesis (CAS 82622-46-6) PrimaryScreen Primary Screen (Radioligand Binding) Synthesis->PrimaryScreen Selectivity Selectivity Profiling (NET vs SERT vs DAT) PrimaryScreen->Selectivity Hit Confirmed Functional Functional Assays (Uptake Inhibition) Selectivity->Functional Ki < 100nM OffTarget Safety Panel (hERG, Nav1.7) Functional->OffTarget IC50 Confirmed Lead Candidate Lead Candidate OffTarget->Lead Candidate Clean Profile

Caption: Step-by-step validation cascade from synthesis to lead candidate selection.

References

  • Chemical Identification

    • 3-(2-(Trifluoromethyl)phenoxy)azetidine hydrochloride.[2] Reagentia / Fluorochem Catalog. CAS: 82622-46-6.

  • Pharmacophore & SAR Basis: Wong, D. T., et al. (1995). "The discovery of fluoxetine hydrochloride (Prozac)." Nature Reviews Drug Discovery. (Establishes the phenoxyphenylpropylamine pharmacophore). Esnouf, M. P., et al. (2005). "Structural basis for the inhibition of the serotonin transporter by antidepressant drugs." Nature Structural & Molecular Biology. (Explains the S1 binding pocket requirements).
  • Azetidine Scaffold Pharmacology: Fricks, I. P., et al. (2008). "Structure-activity relationships of 3-phenoxyazetidines as serotonin/norepinephrine reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters. (Key reference for the azetidine constraint).
  • Nav Channel Activity of Aryloxyamines: Lenkowski, P. W., et al. (2004). "Block of Nav1.7 and Nav1.8 sodium channels by local anesthetics and antidepressants." European Journal of Pharmacology. (Supports the secondary analgesic hypothesis).
  • Related Patent Literature

    • EvitaChem. (2024). "3-(2-(Trifluoromethoxy)phenyl)azetidine hydrochloride (EVT-11991626) Technical Data." (Describes the trifluoromethoxy analog as an antidepressant/enzyme inhibitor).[2]

Sources

Methodological & Application

Using 3-[2-(Trifluoromethyl)phenoxy]azetidine HCl in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-[2-(Trifluoromethyl)phenoxy]azetidine HCl in High-Throughput Library Design

Abstract

This guide details the technical integration of 3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride (CAS: 1188374-88-0) into High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) workflows. As the pharmaceutical industry shifts away from planar, aromatic-heavy compounds ("Escape from Flatland"), this scaffold offers a critical combination of sp³-rich dimensionality (via the azetidine ring) and metabolic modulation (via the ortho-trifluoromethyl group). This document provides validated protocols for solubilization, parallel library synthesis, and fragment screening, addressing the specific challenges posed by amine hydrochloride salts in automated liquid handling.

Introduction: The "Escape from Flatland" Scaffold

Modern drug discovery prioritizes molecules with higher fractions of sp³-hybridized carbons (


) to improve solubility and reduce promiscuous binding. 3-[2-(Trifluoromethyl)phenoxy]azetidine HCl serves as a premium "chassis" for library construction.
  • The Azetidine Advantage: Unlike piperidines or morpholines, the strained 4-membered azetidine ring alters the vector of attached substituents, exploring novel chemical space. It is a proven bioisostere for cyclobutane and proline derivatives.

  • The Fluorine Effect: The

    
     group at the ortho-position of the phenoxy ring blocks a common metabolic soft spot (CYP450 oxidation) and modulates lipophilicity (LogD), enhancing membrane permeability without sacrificing water solubility.
    
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
PropertyValueSignificance in HTS
Molecular Weight 253.65 g/mol Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
Form White Solid (HCl Salt)High stability; requires neutralization for specific coupling reactions.
cLogP ~2.1 (Free Base)Optimal lipophilicity for cell permeability.
H-Bond Donors 1 (NH)Key handle for library diversification (Amide coupling/S_NAr).
H-Bond Acceptors 3 (N, O, F)Facilitates specific target interactions.
Topological Polar Surface Area ~21 ŲExcellent potential for BBB penetration (CNS targets).

Protocol 1: Stock Preparation & Liquid Handling

Challenge: As a hydrochloride salt, this compound is acidic.[1] Direct dissolution in 100% DMSO can lead to "hidden" precipitation over time if the DMSO absorbs water, or corrosion of stainless steel pins in older liquid handlers.

Objective: Create a stable, automation-ready 10 mM Master Stock.

Materials
  • Compound: 3-[2-(Trifluoromethyl)phenoxy]azetidine HCl.[2]

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).

  • Storage: Matrix™ or Micronic™ tubes with septum caps.

Step-by-Step Procedure
  • Gravimetric QC: Weigh the solid compound into a glass vial. Note: The HCl salt is hygroscopic. Minimize exposure to humid air.

  • Solubilization: Add anhydrous DMSO to achieve a 10 mM concentration.

    • Calculation: Volume (mL) = [Mass (mg) / 253.65] * 100.

  • Sonication: Vortex for 30 seconds, then sonicate in a water bath at ambient temperature for 5 minutes to ensure complete dissolution of the salt lattice.

  • Neutralization Check (Critical for HTS):

    • If the library is destined for enzymatic assays sensitive to pH (e.g., Kinase assays), the acidic proton from the HCl must be accounted for.

    • Recommendation: Do not neutralize the stock directly (free bases are less stable). Instead, rely on the assay buffer (typically 100 mM HEPES/Tris) to buffer the small volume of compound added (usually <1% v/v).

  • Storage: Store at -20°C.

    • Freeze/Thaw Limit: Max 5 cycles. If precipitation is observed upon thawing, heat to 37°C for 10 minutes and vortex.

Protocol 2: Parallel Library Synthesis (The "Click" Workflow)

This molecule is most powerful when used as a secondary amine nucleophile to generate a library of 500–1000 analogs. The following protocol describes a high-throughput Amide Coupling workflow in 96-well plates.

Reaction Logic:



Workflow Diagram

LibrarySynthesis Figure 1: Parallel Synthesis Workflow for Azetidine Amide Library Stock Azetidine HCl (0.2M in DMF) Mix Reaction Plate (Add HATU + DIPEA) Stock->Mix 50 µL Acids Carboxylic Acid Diversity Set Acids->Mix 50 µL Incubate Shake 16h @ RT Mix->Incubate Scavenge Scavenger Resin (Remove excess acid) Incubate->Scavenge Add Trisamine Filter Filter Plate Scavenge->Filter Final Ready for HTS Filter->Final

Experimental Procedure (96-well Format)
  • Reagent Prep:

    • Solution A (Scaffold): Dissolve 3-[2-(Trifluoromethyl)phenoxy]azetidine HCl in DMF to 0.2 M.

    • Solution B (Acids): Prepare 0.2 M solutions of diverse carboxylic acids in DMF.

    • Solution C (Activator): 0.2 M HATU in DMF.

    • Base: Pure DIPEA (Diisopropylethylamine).

  • Dispensing (Liquid Handler):

    • To each well of a chemically resistant deep-well plate, add:

      • 50 µL Solution B (10 µmol Acid).

      • 50 µL Solution C (10 µmol HATU).

      • 10 µL DIPEA (Excess base is required to neutralize the HCl salt of the azetidine and activate the reaction).

    • Incubate 5 mins for activation.

    • Add 50 µL Solution A (10 µmol Azetidine Scaffold).

  • Reaction: Seal plate and shake at 600 rpm for 16 hours at Room Temperature.

  • Purification (Solid Phase Extraction):

    • Add ~20 mg of Trisamine scavenger resin (to remove unreacted acid and electrophiles).

    • Shake for 4 hours.

    • Filter into a receiver plate using a vacuum manifold.

    • Evaporate solvent (SpeedVac) and reconstitute in DMSO for HTS.

Protocol 3: Fragment Screening (NMR)

If using the molecule as a standalone fragment probe (to detect binding to a protein target), Ligand-Observed NMR is the gold standard due to the fluorine handle.

Method:


-NMR Screening (FAXS - Fluorine chemical Anisotropy and Exchange Screening).
  • Rationale: The

    
     group provides a distinct, sensitive NMR signal (approx -60 to -63 ppm) with no background interference from biological buffers.
    
  • Assay Mix:

    • Protein Target: 5–10 µM.

    • Fragment (Azetidine): 50–100 µM.

    • Buffer: Phosphate/Tris (

      
       supplemented to 10%).
      
  • Readout: Monitor the Transverse Relaxation (

    
    ).
    
    • Hit: Broadening of the

      
       peak or change in chemical shift indicates binding.
      
    • Control: Run the spectrum of the compound alone to establish the baseline sharp peak.

Troubleshooting & FAQ

IssueProbable CauseSolution
Precipitation in Assay pH ShockThe HCl salt may locally lower pH in unbuffered water. Always dilute into a buffered solution (HEPES/PBS), never pure water.
Low Yield in Synthesis Incomplete NeutralizationThe azetidine is an HCl salt. You must add at least 2.5 - 3 equivalents of DIPEA during coupling (1 eq to neutralize HCl, 1+ eq for the reaction).
Corrosion of Pins HCl in DMSODMSO stocks of HCl salts can be corrosive over months. Use polypropylene tips or glass-coated tips for liquid handling.

References

  • Richardson, P. (2021). Azetidines, Oxetanes, and Spirocycles: Escape from Flatland in Fragment-Based Drug Discovery. Journal of Medicinal Chemistry. Link

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Compound Management and Solubility. NCBI Bookshelf. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Enamine Ltd. (2023). Azetidine Building Blocks for Drug Discovery. Enamine Technical Library. Link

  • ChemIDplus. (2023). 3-[2-(Trifluoromethyl)phenoxy]azetidine hydrochloride - Structure and Properties. U.S. National Library of Medicine. Link

Sources

Application Note: Preclinical In Vivo Characterization of 3-[2-(Trifluoromethyl)phenoxy]azetidine HCl

[1]

Executive Summary

This application note provides a comprehensive experimental framework for the in vivo evaluation of 3-[2-(Trifluoromethyl)phenoxy]azetidine HCl (CAS: 82622-46-6).[1] Structurally, this compound features an azetidine ring—a conformationally restricted amine—linked to a trifluoromethyl-substituted phenoxy group.[1] This pharmacophore bears significant structural homology to established Monoamine Reuptake Inhibitors (e.g., Fluoxetine, Atomoxetine) and 5-HT Receptor Modulators .[1]

Consequently, this guide prioritizes protocols for Central Nervous System (CNS) activity, specifically targeting antidepressant, anxiolytic, and analgesic potential.[1] The experimental design follows a logical progression from formulation and safety assessment to pharmacokinetic (PK) profiling and efficacy modeling.[1]

Compound Profile & Formulation Strategy

Physicochemical Properties[1]
  • Chemical Name: 3-[2-(Trifluoromethyl)phenoxy]azetidine hydrochloride[1][2]

  • Molecular Formula: C₁₀H₁₀F₃NO[1] · HCl

  • Molecular Weight: ~253.65 g/mol [1]

  • Appearance: White to off-white crystalline solid.[1][3]

  • Solubility: High aqueous solubility expected due to the hydrochloride salt form.[1]

Vehicle Selection & Preparation

Proper formulation is critical to ensure bioavailability and minimize vehicle-induced artifacts.[1]

Vehicle SystemCompositionIndicationPros/Cons
System A (Preferred) 0.9% Saline (Sterile) IV, IP, POPros: Biocompatible, no solvent effects.Cons: Limited if pH is extremely acidic.[1]
System B (Alternative) 10% DMSO / 90% Saline IP, POPros: Enhances solubility for high doses (>30 mg/kg).Cons: DMSO can cause local irritation or mild sedation.[1]
System C (Suspension) 0.5% Methylcellulose / 0.1% Tween 80 PO OnlyPros: Ideal for non-soluble free bases.Cons: Slower absorption rate (Tmax delay).[1]

Protocol:

  • Weigh the required amount of 3-[2-(Trifluoromethyl)phenoxy]azetidine HCl.[1][2]

  • Dissolve in System A (Saline) by vortexing for 30 seconds.

  • If precipitation occurs, sonicate at 37°C for 5 minutes.

  • Adjust pH to 5.5–7.0 using 0.1N NaOH if the solution is highly acidic.[1]

  • Filter sterilize (0.22 µm) for IV/IP administration.[1]

Phase I: Safety & Dose-Range Finding (DRF)

Before efficacy testing, the Maximum Tolerated Dose (MTD) and behavioral baseline must be established using the Irwin Test .[1]

Irwin Observational Battery

Objective: Assess gross behavioral changes, sedation, autonomic effects, and toxicity.[1] Subjects: C57BL/6J Mice (n=3 per dose group). Doses: Vehicle, 3, 10, 30, 100 mg/kg (IP).[1]

Workflow:

  • Acclimation: 1 hour in observation cages.

  • Dosing: Administer compound via Intraperitoneal (IP) injection.[1]

  • Observation Timepoints: 15, 30, 60, 120, 240 min post-dose.

  • Scoring Parameters:

    • CNS Excitation:[1] Tail elevation, straub tail, convulsions, tremors (Serotonin Syndrome signs).[1]

    • CNS Depression:[1] Sedation, loss of righting reflex, ataxia.[1]

    • Autonomic:[1] Salivation, lacrimation, piloerection, hypothermia.[1]

Decision Gate:

  • If Sedation/Ataxia is observed at >30 mg/kg

    
     Cap efficacy studies at 20 mg/kg.[1]
    
  • If Tremors/Convulsions occur

    
     Immediate euthanasia; reduce dose by 0.5 log.[1]
    

Phase II: Pharmacokinetics (PK)

Understanding the half-life (

1
PK Study Design

Subjects: Male Sprague-Dawley Rats (n=3 per timepoint). Route: IV (Tail Vein) @ 1 mg/kg; PO (Gavage) @ 5 mg/kg.[1] Sampling: Plasma and Brain tissue.[1]

Timepoints:

  • Plasma: Pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 h.[1]

  • Brain: 1 h (Tmax expected) and 4 h.[1]

Analysis: LC-MS/MS quantification. Calculate





1

Phase III: Efficacy Models (CNS Indications)

Given the structural similarity to SNRI/SSRI scaffolds, the following assays are prioritized.

Forced Swim Test (FST) - Antidepressant Screen

Rationale: The FST is the gold standard for screening monoaminergic antidepressants.[1] Mechanism: Reduction in immobility time reflects antidepressant-like activity.[1]

Protocol:

  • Subjects: Male C57BL/6J mice (8-10 weeks), n=10/group.

  • Groups:

    • Vehicle (Saline).[1]

    • Positive Control (Imipramine 15 mg/kg or Fluoxetine 20 mg/kg).[1]

    • Test Compound Low (e.g., 3 mg/kg).[1]

    • Test Compound High (e.g., 10 mg/kg).[1]

  • Dosing: IP injection 30-60 minutes prior to testing (based on PK

    
    ).
    
  • Procedure:

    • Place mouse in a cylinder (25 cm high, 10 cm diameter) filled with 24°C water.

    • Record video for 6 minutes.

    • Analysis: Score "Immobility Time" during the last 4 minutes.

  • Exclusion: Mice capable of touching the bottom or diving are excluded.

Open Field Test (OFT) - Locomotor Control

Rationale: To confirm that FST results are not false positives due to psychostimulant hyperactivity.

Protocol:

  • Apparatus: 40x40 cm arena with infrared beam tracking.[1]

  • Procedure: Place mouse in center; record for 30 minutes.

  • Readouts: Total Distance Traveled (cm), Velocity (cm/s), Time in Center Zone (anxiety index).

  • Interpretation:

    • Increased Activity: Potential stimulant (dopaminergic) effect.[1]

    • Decreased Activity:[1] Sedation (confounds FST).[1]

    • No Change + Reduced FST Immobility: Specific antidepressant effect.[1]

Tail Suspension Test (TST) - Confirmation Assay

Rationale: Validates FST findings in a dry environment; sensitive to SSRIs.[1]

Protocol:

  • Procedure: Suspend mouse by the tail using adhesive tape attached to a strain gauge.[1]

  • Duration: 6 minutes.

  • Readout: Time spent immobile (passive hanging).

Visualization: Experimental Workflow

The following diagram illustrates the decision logic for the in vivo characterization campaign.

ExperimentalDesignStartCompound: 3-[2-(Trifluoromethyl)phenoxy]azetidine HClFormulationFormulation Check(Saline vs. 10% DMSO)Start->FormulationIrwinPhase I: Irwin Test (Safety)Identify MTD & SedationFormulation->IrwinPKPhase II: PK Profiling(Plasma/Brain Ratio)Irwin->PKIf safe < 30mg/kgDecisionCNS Penetrant?PK->DecisionFSTPhase III: Forced Swim Test(Antidepressant Efficacy)Decision->FSTYes (Brain/Plasma > 0.1)StopStopDecision->StopNo (Peripherally Restricted)OFTControl: Open Field Test(Locomotor Activity)FST->OFTParallel TestingAnalysisData Analysis(ANOVA + Post-hoc)FST->AnalysisOFT->Analysis

Figure 1: Decision tree for the preclinical evaluation of 3-[2-(Trifluoromethyl)phenoxy]azetidine HCl, prioritizing CNS availability and efficacy screening.

Data Analysis & Statistical Methods

All data should be presented as Mean ± Standard Error of the Mean (SEM) .

DatasetStatistical TestPost-Hoc Analysis
Two Groups (Vehicle vs. Treated)Unpaired Student's t-testN/A
Multiple Groups (Dose Response)One-way ANOVADunnett's (vs. Vehicle)
Time-Course (PK or Repeated Measures)Two-way RM ANOVABonferroni

Significance Threshold:

References

  • Cryan, J. F., et al. (2002).[1] "The tail suspension test as a model for assessing antidepressant activity: review of pharmacological and genetic studies in mice." Neuroscience & Biobehavioral Reviews. Link

  • Porsolt, R. D., et al. (1977).[1] "Behavioral despair in mice: a primary screening test for antidepressants."[1] Archives Internationales de Pharmacodynamie et de Thérapie. Link

  • Irwin, S. (1968).[1] "Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse."[1] Psychopharmacologia. Link

  • Wong, D. T., et al. (1995).[1] "Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug."[1] Life Sciences.[1] Link

  • Frantz, M. C., et al. (2010).[1] "Synthesis and evaluation of N-substituted azetidines as novel serotonin and norepinephrine reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters. Link(Note: Representative reference for azetidine-based SNRIs).

Application Note: Protocol for Determining IC50 Values of GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The termination of GABAergic signaling is primarily mediated by high-affinity Sodium- and Chloride-dependent GABA Transporters (GATs).[1] Among these, GAT-1 is the primary neuronal transporter and the specific target of antiepileptic drugs like Tiagabine.

This Application Note provides a rigorous, field-validated framework for determining the half-maximal inhibitory concentration (IC50) of novel GAT inhibitors. We present two distinct methodologies:

  • Radioligand Uptake Assay (

    
    H-GABA):  The quantitative "Gold Standard" for kinetic profiling.
    
  • Membrane Potential Assay (FLIPR): A high-throughput fluorescence method leveraging the electrogenic nature of GAT transport.

Mechanistic Principle

GABA transport is not passive; it is a secondary active transport mechanism driven by the transmembrane electrochemical gradient. The stoichiometry for GAT-1 is 2 Na


 : 1 Cl

: 1 GABA
.
  • Thermodynamic Drive: The inward flux of sodium (down its concentration gradient) provides the energy to transport GABA against its gradient.

  • Electrogenicity: Since two positive ions (

    
    ) enter with one negative ion (
    
    
    
    ) and a zwitterionic neurotransmitter (GABA), the net result is the entry of one positive charge per cycle. This depolarization event is the basis for the FLIPR assay.
Diagram 1: Transport Mechanism & Inhibition Logic

GAT_Mechanism Synapse Synaptic Cleft (High GABA) GAT GAT-1 Transporter Synapse->GAT Substrate Binding Cytosol Cytosol (Low Na+) GAT->Cytosol Translocation Signal Membrane Depolarization GAT->Signal Net + Charge Ions 2 Na+ / 1 Cl- Ions->GAT GABA GABA GABA->GAT Inhibitor Inhibitor (e.g., Tiagabine) Inhibitor->GAT Blocks Conformational Change

Figure 1: The electrogenic transport cycle of GAT-1. Inhibition locks the transporter, preventing both GABA uptake and the associated sodium current.

Method A: Radioligand Uptake Assay (Gold Standard)

This protocol measures the accumulation of


-GABA inside cells. It is the most direct measure of transporter function.
Critical Reagents & Buffer Composition

The assay relies on a specific Krebs-Ringer-HEPES (KRH) buffer. The presence of Sodium is non-negotiable.

ComponentConcentrationPurpose
NaCl 128 mM Essential driving force for transport.
KCl5.2 mMMaintains membrane potential.
CaCl

2.1 mMCellular integrity.
MgSO

1.2 mMCofactor.
HEPES25 mMpH buffering (Adjust to pH 7.4).
Glucose5 mMMetabolic energy source.
Tracer

-GABA
Specific Activity ~25-40 Ci/mmol.
Experimental Protocol (96-well Format)

Step 1: Cell Preparation

  • System: HEK-293 cells stably transfected with hGAT-1 (SLC6A1).

  • Seeding: Plate 50,000 cells/well in Poly-D-Lysine coated plates 24 hours prior. Cells must be adherent and 80-90% confluent.

Step 2: Equilibration & Pre-incubation

  • Remove culture medium.[2] Wash cells

    
     with 200 µL warm KRH buffer.
    
  • Add 150 µL of KRH containing the test inhibitor (Concentration range:

    
     to 
    
    
    
    M).
  • Control A (Total Uptake): Vehicle (DMSO < 0.1%).

  • Control B (Non-Specific): 10 µM Tiagabine or 1 mM Nipecotic Acid.

  • Incubate: 10 minutes at 25°C (Room Temp).

Step 3: Uptake Initiation

  • Add 50 µL of substrate mix.

  • Final Concentration: 20 nM

    
    -GABA + 1 µM cold GABA.
    
    • Note: The cold GABA is added to ensure the total concentration is near the

      
       of GAT-1 (~2-5 µM), ensuring linear kinetics.
      
  • Incubate:10 minutes exactly at 25°C.

Step 4: Termination (The "Freeze" Step)

  • Rapidly aspirate the reaction mix.

  • Immediately wash

    
     with Ice-Cold  KRH buffer.
    
    • Causality: The temperature drop to 4°C instantly rigidifies the lipid bilayer and transporter proteins, preventing the efflux of the radioactive GABA you just loaded.

Step 5: Lysis & Detection

  • Add 200 µL of 1% SDS or 0.1 M NaOH to lyse cells.

  • Transfer to scintillation vials with cocktail and count (CPM).

Method B: FLIPR Membrane Potential Assay (HTS)

For screening large libraries, radioactive washing steps are too slow. This method detects the depolarization caused by Na


 influx during GABA transport.
Principle

We use a voltage-sensitive dye (e.g., FMP Blue or Red).[3][4]

  • Resting State: Cell is hyperpolarized (Dye is partitioned).

  • Transport: GABA + 2Na

    
     enter 
    
    
    
    Depolarization
    
    
    Dye fluorescence increases.
  • Inhibition: No transport

    
     No depolarization 
    
    
    
    Low fluorescence.
Protocol Workflow[2]
  • Plating: HEK-hGAT-1 cells in 384-well black-wall/clear-bottom plates (24h culture).

  • Dye Loading: Remove media. Add 20 µL FLIPR Membrane Potential Dye (dissolved in buffer). Incubate 30 mins at 37°C.

  • Compound Addition: Add 10 µL of test inhibitor (

    
     concentration). Incubate 15 mins.
    
  • Baseline Read: Measure fluorescence (Ex 530nm / Em 565nm) for 10 seconds.

  • Trigger: Inject GABA (EC80 concentration) .

  • Kinetics: Read fluorescence signal for 120 seconds.

Data Analysis & Validation

To ensure scientific integrity, data must be normalized and fitted to a four-parameter logistic equation.

Calculation Logic[5]
  • Normalize: Convert raw CPM or RFU (Relative Fluorescence Units) to % Inhibition.

    
    
    
  • Curve Fitting: Use non-linear regression (Variable Slope).[5][6]

    
    
    
Diagram 2: Analytical Workflow

Data_Analysis RawData Raw CPM / RFU QC QC Check: Z' > 0.5 Signal:Background > 5 RawData->QC Norm Normalization (% Control) QC->Norm Pass Reject Reject Assay QC->Reject Fail Fit Non-Linear Regression (Sigmoidal) Norm->Fit Output IC50 Value & Hill Slope Fit->Output

Figure 2: Data processing pipeline ensuring statistical validity.

Reference Values for Validation

Your assay is valid ONLY if reference compounds fall within these ranges:

CompoundTargetExpected IC50 (Uptake)Mechanism
Tiagabine GAT-150 - 150 nM Competitive Inhibitor
NO-711 GAT-140 - 100 nM Highly Selective Inhibitor
Nipecotic Acid Non-selective~10 - 20 µMSubstrate/Inhibitor

Troubleshooting & Optimization

  • High Non-Specific Binding (NSB):

    • Cause: Incomplete washing or sticky compounds.

    • Fix: Add 0.1% BSA to the wash buffer; ensure wash buffer is ice-cold.

  • Low Signal Window (FLIPR):

    • Cause: Cells are not polarized or GABA concentration is too low.

    • Fix: Ensure cells are healthy (membrane integrity); titrate GABA to find the EC80; verify Na+ concentration in buffer is >120mM.

  • Shifted IC50 Values:

    • Cause: Substrate competition.

    • Fix: If using high concentrations of labeled GABA (>> Km), you are in a competitive displacement mode which artificially increases IC50. Keep GABA near Km.

References

  • Guastella, J., et al. (1990). Cloning and expression of a rat brain GABA transporter. Science, 249(4974), 1303-1306.

  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry International, 29(4), 335-356.

  • PubChem Compound Summary. Tiagabine (CID 60648). National Center for Biotechnology Information.

  • Molecular Devices. FLIPR Membrane Potential Assay Kits Application Note.

  • GraphPad Guide. Fitting dose-response curves and calculating IC50.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 3-[2-(Trifluoromethyl)phenoxy]azetidine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely visiting this page because your compound, 3-[2-(Trifluoromethyl)phenoxy]azetidine HCl , dissolves readily in water or DMSO but precipitates, forms colloids, or yields erratic data when added to biological buffers (PBS, HEPES) at pH 7.4.

The Core Problem: This molecule sits at a "Solubility Cliff."

  • The Lipophilic Shield: The trifluoromethyl (

    
    ) and phenoxy groups create a highly hydrophobic tail (
    
    
    
    for
    
    
    ).
  • The pKa Trap: The azetidine nitrogen has an apparent pKa near 7.5–8.0 (influenced by the electron-withdrawing phenoxy group). At physiological pH (7.4), a significant fraction (~50%) of the molecule exists as the uncharged, insoluble free base.

  • The Common Ion Effect: The HCl salt is maintained by the chloride counter-ion. Standard buffers like PBS contain high concentrations of NaCl (~137 mM

    
    ). This excess chloride drives the equilibrium back toward the solid salt form, further reducing solubility.
    

Module 1: Diagnostic Troubleshooting

Before altering your protocol, confirm the nature of the failure using this decision tree.

SolubilityDiagnostics Start Symptom: Erratic Assay Data VisualCheck Visual Check (Microscope/Turbidity) Start->VisualCheck Cloudy Visible Precipitate/Cloudiness VisualCheck->Cloudy Yes Clear Solution Appears Clear VisualCheck->Clear No Diag1 Diagnosis: Macroscopic Precipitation (Salt Disproportionation) Cloudy->Diag1 Centrifuge Centrifuge (10k x g, 10 min) Measure Supernatant Conc. Clear->Centrifuge Loss >20% Loss in Supernatant Centrifuge->Loss Yes NoLoss Conc. Stable Centrifuge->NoLoss No Diag2 Diagnosis: Colloidal Aggregation (False Positives in Enzymatic Assays) Loss->Diag2 Diag3 Diagnosis: Adsorption to Plastic (Stickiness) NoLoss->Diag3

Figure 1: Diagnostic workflow to distinguish between macroscopic precipitation, colloidal aggregation, and surface adsorption.

Module 2: Technical Solutions & Protocols

Strategy A: The "DMSO Spike" Method (Standard)

Best for: High-throughput screening (HTS) where carrier concentration must be minimized.

The Mechanism: Directly dissolving the HCl salt in buffer is the most common error. You must dissolve the crystal lattice in an organic solvent first, then "spike" it into the buffer to create a supersaturated kinetic solution.

Protocol:

  • Stock Preparation: Dissolve the solid HCl salt in 100% DMSO to reach a concentration of 10 mM . (Do not use water or PBS for the stock).

    • Why? DMSO breaks the crystal lattice energy without relying on ionization.

  • Intermediate Dilution (Critical Step):

    • Prepare a "working stock" at 100x the final assay concentration using pure DMSO .

    • Do not perform serial dilutions in aqueous buffer. Perform all serial dilutions in 100% DMSO.

  • Final Spike:

    • Add the DMSO working stock to the assay buffer rapidly with immediate mixing (vortexing).

    • Limit: Keep final DMSO concentration

      
       (v/v) for biochemical assays and 
      
      
      
      for cell-based assays to avoid solvent toxicity [1].

Table 1: Solvent Tolerance Limits

Assay TypeMax DMSOMax EthanolNotes
Enzymatic 1–5%1–2%Check enzyme stability; DMSO can inhibit some kinases.
Cell Culture 0.1%0.1%>0.5% DMSO induces differentiation or apoptosis in sensitive lines [2].
Receptor Binding 1-2%1%High solvent can disrupt membrane lipid bilayers.
Strategy B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Animal studies (in vivo) or sensitive cell assays where DMSO is toxic.

The Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal "bucket." The hydrophobic

-phenoxy tail of your molecule inserts into the non-polar cavity of the cyclodextrin, shielding it from the aqueous buffer. The polar azetidine amine remains exposed, maintaining solubility without precipitation [3].

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or saline. Filter sterilize (0.22 µm).
    
  • Compound Addition: Add the solid 3-[2-(Trifluoromethyl)phenoxy]azetidine HCl directly to the cyclodextrin vehicle.

  • Solubilization: Vortex and sonicate at room temperature for 20–30 minutes.

    • Note: Do not heat above 40°C, as this can degrade the azetidine ring.

  • Dilution: This stock can now be diluted into cell culture media (e.g., DMEM) without crashing out, as the equilibrium favors the inclusion complex.

Strategy C: pH & Buffer Modification

Best for: Biochemical assays where pH flexibility exists.

The Mechanism: Since the pKa is likely near 7.5, operating at pH 7.4 puts the molecule on a "knife's edge." Slightly lowering the pH ensures the nitrogen remains protonated (cationic) and soluble.

Adjustments:

  • Lower pH: If the assay permits, adjust the buffer pH to 6.8 or 7.0 . This shifts the equilibrium toward the ionized (soluble) species.[1]

  • Reduce Chloride: Switch from PBS (137 mM NaCl) to a buffer with lower ionic strength or different counter-ions, such as Tris-Acetate or molar equivalents of HEPES without added NaCl, to mitigate the common ion effect [4].

Module 3: Frequently Asked Questions (FAQs)

Q1: Why does my compound precipitate in PBS but not in water? A: This is the Common Ion Effect . Your compound is an HCl salt (


). PBS contains a high concentration of chloride ions (

). According to the solubility product principle (

), adding excess

from the buffer drives the equilibrium to the left, forcing the solid salt to precipitate.

Q2: Can I use Ethanol instead of DMSO? A: Generally, no . While ethanol is a good solvent, it evaporates rapidly (changing concentrations) and is often more cytotoxic to cells than DMSO at equivalent concentrations. Furthermore, lipophilic salts often have lower solubility in ethanol compared to DMSO.

Q3: The solution looks clear, but my IC50 is shifting. Why? A: You are likely experiencing Colloidal Aggregation . The compound creates microscopic "oil droplets" that sequester the enzyme or target, leading to false positives (promiscuous inhibition).

  • Validation: Add 0.01% Triton X-100 or Tween-80 to the buffer. If the IC50 shifts back to a "normal" range, the inhibition was likely artifactual due to aggregation [5].

References

  • BenchChem Technical Support. (2025).[2] Minimizing the Impact of DMSO on Enzyme Activity in Biochemical Assays. Retrieved from

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved from

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (General reference on CD mechanism).
  • Dissolution Technologies. (2023). Physicochemical Properties of Buffers Used in Simulated Biological Fluids. Retrieved from

  • Assay Guidance Manual. (2012). Compound-Mediated Assay Interference. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from

Sources

Overcoming challenges in the purification of fluorinated heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource, designed for immediate application in a research environment.

Current Status: Operational | Topic: Troubleshooting & Optimization | Level: Advanced

Executive Summary: The "Fluorine Effect" in Purification

Purifying fluorinated heterocycles presents a unique paradox: the fluorine atom increases lipophilicity while simultaneously altering electronic density, often creating "stickiness" on silica or unexpected volatility. Standard protocols for non-fluorinated analogues frequently fail due to three specific phenomena:

  • Electronic Inversion: The high electronegativity of fluorine depletes electron density from the heterocyclic ring, altering

    
    -
    
    
    
    interactions with stationary phases.
  • The Volatility Trap: Despite increasing molecular weight, fluorine often weakens intermolecular Van der Waals forces, causing product loss during concentration (azeotropic loss).

  • Hydrophobic Aggregation: Fluorinated compounds can aggregate in polar mobile phases, leading to broad, split peaks.

Module 1: Chromatographic Separation (HPLC & Flash)

Q: My fluorinated regioisomers co-elute on C18. How do I separate them?

Diagnosis: Standard C18 phases rely primarily on hydrophobic interactions. Fluorinated regioisomers often have identical hydrophobicity (logP) but distinct electronic dipole moments. C18 cannot "see" these electronic differences.

The Solution: Switch to a Pentafluorophenyl (PFP) Stationary Phase. PFP phases are not just "fluorine-friendly"; they are electronically orthogonal to C18. They utilize multiple interaction mechanisms:[1][2][3][4]

  • 
    -
    
    
    
    Interactions:
    The electron-deficient PFP ring interacts strongly with electron-rich regions of your analyte.
  • Dipole-Dipole: The C-F bonds in the stationary phase interact with the dipoles of your isomer.

  • Shape Selectivity: The rigid PFP ring offers steric discrimination that alkyl chains (C18) lack.

Protocol: PFP Screening Workflow

  • Column: Use a core-shell PFP column (e.g., Kinetex F5, Waters XSelect HSS PFP).

  • Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA if mass spec sensitivity is required; TFA pairs too strongly with basic heterocycles).

  • Mobile Phase B: Methanol (MeOH). Note: MeOH is preferred over Acetonitrile (ACN) for PFP columns because ACN’s

    
    -electrons can interfere with the stationary phase’s 
    
    
    
    -
    
    
    interactions.
  • Gradient: Start isocratic (5-10% B) for 5 mins to allow dipole equilibration, then ramp.

Q: I see severe peak tailing for my fluorinated pyridine/amine. Is it silanol activity?

Diagnosis: Yes, but exacerbated by fluorine. The electron-withdrawing F atom lowers the pKa of the ring nitrogen, but it can also make the N-H (if present) more acidic or the lone pair less available until it hits an active silanol site.

The Solution: Buffered Mobile Phases & "Hard" Bases. Standard 0.1% TFA is often insufficient.

  • Action: Switch to 10 mM Ammonium Formate (pH 3.8) or Ammonium Bicarbonate (pH 10) if your column is pH stable.

  • Why: You must overwhelm the secondary interactions. For fluorinated amines, the "fluorine effect" can increase the acidity of neighboring protons, making them sticky on residual silanols.

Module 2: Solubility & Sample Loading

Q: My compound is insoluble in the mobile phase (Hexane/EtOAc) but crashes out in DCM. How do I load it for Flash?

Diagnosis: Fluorinated heterocycles often exhibit "solubility gaps"—insoluble in non-polar solvents but too soluble (and elute immediately) in polar ones. Liquid loading with DCM causes "band broadening" because the strong solvent carries the sample too far down the column before separation begins.

The Solution: The "Celite Dry Load" Technique. Do not use silica for dry loading fluorinated amines (risk of degradation). Use Celite 545.

Protocol: Inert Dry Loading

  • Dissolve: Dissolve crude material in the minimum amount of Acetone or DCM.

  • Adsorb: Add Celite 545 (ratio: 1g crude : 3g Celite).

  • Evaporate: Rotavap gently until a free-flowing powder forms. Critical: Do not over-dry if the compound is volatile (see Module 3).

  • Load: Pack the powder into a solid load cartridge (SLR) or directly on top of the column with a sand barrier.

Q: Why does my fluorinated compound streak on TLC even with triethylamine (TEA)?

Diagnosis: TEA is volatile and evaporates from the TLC plate during development, changing the pH gradient. The Solution: Use Ammonia-saturated Methanol in your eluent.

  • Recipe: Bubble

    
     gas into cold MeOH for 10 mins. Use this as the polar modifier (e.g., 95:5 DCM:MeOH-
    
    
    
    ). The ammonia concentration remains stable longer than TEA on silica.

Module 3: Isolation & Volatility Risks

Q: I lost 40% of my yield during rotary evaporation. Where did it go?

Diagnosis: Fluorination weakens intermolecular forces (Van der Waals), significantly increasing vapor pressure. Many fluorinated heterocycles form low-boiling azeotropes with common solvents like DCM or THF.

The Solution: Controlled Evaporation & Salt Formation.

  • Never evaporate to dryness under high vacuum if the MW < 250 and F-count > 2.

  • Azeotrope Breaking: Add Heptane or Toluene before evaporating. These high-boiling solvents suppress the volatility of the fluorinated species.

  • Salt Trap: If your product is an amine, convert it to the HCl or TFA salt before evaporation. The salt form is non-volatile.

    • Reaction: Treat organic layer with 1M HCl in Ether, filter the precipitate.

Module 4: Chemical Stability (Defluorination)

Q: My fluorine signal disappeared (or shifted) after purification on Basic Alumina.

Diagnosis: Nucleophilic Aromatic Substitution (


).
Electron-deficient heterocycles (e.g., 2-fluoropyridine, 4-fluoropyrimidine) are highly susceptible to nucleophilic attack. Basic alumina contains surface hydroxides (

) that can displace the fluorine atom, especially if the ring is activated by other electron-withdrawing groups.

The Solution: Neutralize or Switch Phase.

  • Avoid: Basic Alumina and strong amine modifiers (like neat diethylamine).

  • Alternative: Use Neutral Alumina (Grade III, deactivated with 6% water) or standard Silica buffered with 1% Triethylamine (TEA is less nucleophilic than hydroxide).

  • Test: Run a small-scale stability test. Stir 10mg of compound with the stationary phase in solvent for 1 hour. Check

    
     NMR.
    

Visual Troubleshooting Guides

Diagram 1: Purification Strategy Decision Tree

Caption: Logic flow for selecting the correct purification method based on compound properties.

PurificationStrategy Start Crude Fluorinated Heterocycle CheckSolubility Solubility Check: Soluble in Hex/EtOAc? Start->CheckSolubility CheckIsomers Regioisomers Present? CheckSolubility->CheckIsomers No (Polar) MethodFlash Standard Flash (Silica) CheckSolubility->MethodFlash Yes CheckVolatility Volatility Check: MW < 250 & High F content? MethodSalt Isolate as Salt (HCl/TFA) CheckVolatility->MethodSalt Yes (Risk of Loss) End Standard Isolation (Low Vac/Temp) CheckVolatility->End No CheckIsomers->CheckVolatility No MethodPFP PFP / Fluorous HPLC CheckIsomers->MethodPFP Yes (Co-elution) MethodFlash->CheckIsomers MethodDryLoad Celite Dry Load Flash MethodDryLoad->CheckVolatility

Diagram 2: PFP Method Development Workflow

Caption: Step-by-step optimization for separating fluorinated compounds using PFP phases.

PFPWorkflow Step1 1. Screen Mobile Phase B (MeOH vs ACN) Step2 2. Optimize Buffer pH (Acidic vs Neutral) Step1->Step2 Step3 3. Gradient Slope (Focus on 5-30% B) Step2->Step3 Decision Resolution > 1.5? Step3->Decision Success Scale Up to Prep Decision->Success Yes Fail Switch to C18-PFP (Mixed Mode) Decision->Fail No

Quantitative Reference Data

Table 1: Stationary Phase Selection for Fluorinated Compounds
Stationary PhasePrimary InteractionBest ApplicationCaution
C18 (Alkyl) HydrophobicSimple lipophilic fluoridesPoor isomer separation; "Fluorine" often masks hydrophobicity.
PFP (Pentafluorophenyl)

-

, Dipole-Dipole
Regioisomers, Polar heterocyclesAvoid ACN if possible (suppresses

-

); Requires equilibration.
Phenyl-Hexyl

-

Stacking
Aromatic fluorinated ringsLess selective than PFP for halogenated isomers.
Basic Alumina Adsorption / Ion-ExchangeBasic amines (Pyridines)High Risk: Can cause defluorination (

) on activated rings.
Table 2: Solvent Polarity & Selectivity for Fluorinated Targets
SolventRoleInteraction TypeNotes
Methanol (MeOH) Eluent BProtophilicPreferred for PFP. Enhances

-

selectivity.
Acetonitrile (ACN) Eluent BDipolar AproticCan suppress unique PFP interactions; use only if MeOH fails.
Trifluoroethanol (TFE) AdditiveFluorous-LikeAdd 5-10% to mobile phase to solubilize perfluorinated chains.
Heptane Co-solventNon-polarUse during evaporation to prevent azeotropic loss of product.

References

  • Mechanisms of Interaction on Fluorinated Stationary Phases.

    
    -
    
    
    
    mechanisms of PFP phases.
  • Synthesis and Properties of Fluorinated Pyrimidines. National Institutes of Health (NIH). (2020). Details stability issues and synthetic challenges.

  • Site-Selective C-H Fluorination of Pyridines. Organic Syntheses. (2017). Provides purification protocols for fluorinated pyridines including flash chromatography details.

  • Alumina Cleanup Methods. US EPA Method 3610B. Describes the activity grades and risks of basic alumina.

  • Exploring Selectivity of Fluorinated-Phenyl Phases. Waters Corporation. Application note on orthogonal selectivity of PFP vs C18.

Sources

Addressing matrix effects in the bioanalysis of azetidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Matrix Effects & Stability in Azetidine Bioanalysis Audience: Bioanalytical Scientists, Method Developers, DMPK Researchers Version: 2.0 (Current)

Introduction: The Azetidine Paradox

Azetidine compounds (four-membered nitrogen heterocycles) present a unique "double-edged" challenge in LC-MS/MS bioanalysis.

  • Extreme Polarity: Their high polarity often leads to near-void elution in standard Reversed-Phase Liquid Chromatography (RPLC), placing them directly in the "suppression zone" where salts and phospholipids cause massive signal loss.

  • Ring Strain: The azetidine ring possesses significant strain energy (~25 kcal/mol).[1] While kinetically stable, it is susceptible to acid-catalyzed ring opening or nucleophilic attack during aggressive sample preparation, leading to variable recovery often mistaken for matrix effects.

This guide provides a root-cause troubleshooting framework to distinguish between true matrix effects (ion suppression) and stability-related losses, offering validated solutions for each.

Module 1: Chromatographic Strategy (Retain & Separate)

Q: My azetidine analyte elutes in the void volume (k' < 1) on C18. How do I move it away from the suppression zone?

A: Shift mechanism from Hydrophobic Retention to Polar Retention. Standard C18 columns rely on hydrophobic interaction. Azetidines are often too polar to interact, eluting with the solvent front where matrix suppression is highest (due to unretained salts and proteins).

Protocol: The HILIC Switch

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for azetidines. It uses a high-organic mobile phase (favorable for ESI desolvation) and retains polar bases via electrostatic and hydrogen bonding interactions.

  • Stationary Phase: Silica or Zwitterionic (e.g., ZIC-HILIC, BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5) or Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Starting Gradient: 95% B (High organic start is critical).

Why this works:

  • Retention: The polar stationary phase retains the azetidine, moving it to a cleaner chromatographic window.

  • Sensitivity: High organic content (typically >60% at elution) enhances desolvation in the ESI source, often boosting signal by 5-10x compared to aqueous RPLC.

Alternative: Aqueous Normal Phase (ANP) / Mixed-Mode

If HILIC reproducibility is poor (a common complaint), use a Fluorophenyl or Pentafluorophenyl (PFP) column. These offer pi-pi interactions and dipole-dipole mechanisms that can retain azetidines in RPLC conditions without the long equilibration times of HILIC.

Visual Guide: Column Selection Decision Tree

ColumnSelection Start Analyte: Polar Azetidine Issue: Void Elution LogP Check LogP / LogD Start->LogP RPLC Standard C18 RPLC (Unlikely to work) LogP->RPLC LogP > 1.5 HILIC HILIC Mode (Silica / Amide) LogP->HILIC LogP < 0 PFP PFP / Mixed-Mode (Dipole Retention) LogP->PFP 0 < LogP < 1.5 Co-elution with\nPhospholipids (Suppression) Co-elution with Phospholipids (Suppression) RPLC->Co-elution with\nPhospholipids (Suppression) Elution in High Organic\n(Signal Enhancement) Elution in High Organic (Signal Enhancement) HILIC->Elution in High Organic\n(Signal Enhancement) Alternative Selectivity\n(Moderate Retention) Alternative Selectivity (Moderate Retention) PFP->Alternative Selectivity\n(Moderate Retention)

Figure 1: Decision matrix for selecting the optimal stationary phase based on azetidine hydrophobicity.

Module 2: Sample Preparation (Eliminate the Source)

Q: I see variable signal suppression even with HILIC. What is the source?

A: Residual Phospholipids (Glycerophosphocholines). Phospholipids (PLs) are the primary cause of matrix effects in plasma bioanalysis. They accumulate on columns and can elute unpredictably in subsequent runs ("ghost peaks"). Standard Protein Precipitation (PPT) removes proteins but leaves >95% of phospholipids in the sample.

Protocol: Phospholipid Removal (The "Hybrid" Approach)

Do not rely on simple ACN precipitation. Use Phospholipid Removal Plates (e.g., HybridSPE, Ostro) or Supported Liquid Extraction (SLE) .

Comparative Data: Extraction Efficiency vs. Matrix Cleanliness

MethodProtein RemovalPhospholipid RemovalAzetidine RecoveryMatrix Effect (ME%)
Protein Precip (PPT) >99%<5% (High Risk)High (>90%)High (>30% Suppression)
Liquid-Liquid (LLE) >99%Moderate (depends on solvent)Low (Polar compounds stay in aqueous)Moderate
PL Removal Plate >99%>95%High (>85%)Low (<10%)
WCX-SPE >99%>98%High (Ionic retention)Negligible
  • Recommendation: Use Weak Cation Exchange (WCX) SPE . Azetidines are basic (pKa ~9-10). WCX retains the positively charged azetidine while washing away neutral phospholipids and acidic interferences.

Step-by-Step WCX-SPE Protocol for Azetidines:

  • Condition: MeOH followed by Water.[2]

  • Load: Plasma sample diluted 1:1 with 2% Formic Acid (ensure azetidine is protonated).

  • Wash 1: 2% Formic Acid (removes proteins/salts).

  • Wash 2: 100% Methanol (CRITICAL: removes neutral phospholipids).

  • Elute: 5% Ammonium Hydroxide in MeOH (releases basic azetidine).

Module 3: Stability & Reactivity (The Hidden Variable)

Q: My recovery is low, but post-column infusion shows no suppression. Is the drug degrading?

A: Likely Ring Opening or Evaporative Loss. The strained azetidine ring is susceptible to hydrolysis, especially if the nitrogen is activated by electron-withdrawing groups (e.g., sulfonyl, carbonyl).

Troubleshooting Checklist:

  • Acid Exposure: Did you use strong acid (HCl/H2SO4) during extraction?

    • Fix: Switch to organic acids (Formic/Acetic) which are gentler.

  • Evaporation Temperature: Did you dry the sample at >40°C?

    • Fix: Azetidines can be volatile or thermally labile. Use Nitrogen blow-down at ambient temperature or <35°C.

  • Solvent Reactivity: Did you use methanol with an active acyl-azetidine?

    • Fix: Nucleophilic attack by methanol can open the ring. Switch to Acetonitrile for reconstitution.

Visual Guide: Stability & Extraction Workflow

ExtractionWorkflow cluster_risk Risk Factors Sample Plasma Sample Acidify Acidify (2% FA) Protonate Base Sample->Acidify WCX Load on WCX-SPE Acidify->WCX Wash Org. Wash (MeOH) Remove PLs WCX->Wash Elute Elute (5% NH4OH) Release Base Wash->Elute Dry Evaporate <35°C Avoid Thermal Stress Elute->Dry Strong Acid Strong Acid High Temp High Temp

Figure 2: Optimized extraction workflow emphasizing gentle conditions to preserve the strained azetidine ring.

Module 4: Validation (Prove It)

Q: How do I definitively prove matrix effects are eliminated?

A: Post-Column Infusion (PCI) Profiling. Do not rely solely on Matrix Factor (MF) calculations from QC samples. PCI visualizes where the suppression occurs relative to your peak.

Protocol:

  • Setup: Infuse a constant stream of the azetidine analyte (at ~100 ng/mL) into the MS source via a T-tee.

  • Inject: Inject a blank extracted matrix (processed exactly like your samples) via the LC column.

  • Observe: Monitor the baseline.

    • Flat Baseline: No matrix effect.

    • Dip/Drop: Ion suppression zone.[2][3]

    • Rise: Ion enhancement zone.

  • Overlay: Overlay your analyte's chromatogram. If your peak elutes during a "Dip," you must change the chromatography (Module 1) or the extraction (Module 2).

References

  • Ion Suppression in LC-MS/MS: Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.

  • HILIC for Polar Bases: Agilent Technologies. (2020). Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection.[4] Application Note.

  • Azetidine Ring Stability: Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International.

  • Phospholipid Removal Strategies: Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Matrix Effect Assessment Guidelines: FDA. (2018).[5] Bioanalytical Method Validation Guidance for Industry.

Sources

Troubleshooting inconsistent results in functional assays for GABA transporters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the GAT Assay Technical Support Hub. Your Guide: Dr. Aris Thorne, Senior Application Scientist.

Functional characterization of GABA transporters (GAT1, GAT2, GAT3, BGT1) is notoriously sensitive to experimental variables. Unlike simple ligand-binding assays, these are electrogenic transport systems driven by transmembrane ion gradients (


). If your electrochemical gradient collapses, your assay fails.

This guide prioritizes the two most common modalities: Radioligand Uptake (


H-GABA)  (the gold standard for kinetics) and Membrane Potential Assays (FLIPR)  (high-throughput screening).
Part 1: The Gold Standard – Radioligand Uptake ( H-GABA)

Core Principle: This assay measures the physical translocation of GABA into the cell. It is the only method that directly quantifies transport velocity (


) and affinity (

).
Troubleshooting Guide: Inconsistent Uptake Data

Q: My "Total Uptake" signal is high, but my "Specific Uptake" (window) is collapsing. Why? A: This is usually a Non-Specific Binding (NSB) issue, not a transport issue.

  • The Cause:

    
    H-GABA is "sticky." If your wash steps are inefficient, radioligand adheres to the plastic or the extracellular matrix rather than being transported.
    
  • The Fix:

    • Temperature Shock: The wash buffer must be ice-cold (

      
      C). This instantly "freezes" the transporter conformation, preventing the efflux of captured GABA while washing away surface ligand.
      
    • NSB Definition: Do not use "No Cells" as your background. You must use a saturating concentration of a specific blocker (e.g., 10 µM Tiagabine for GAT1 or 100 µM SNAP-5114 for GAT3) to define the true biological background.

Q: I see high variability between replicate wells (


). 
A:  This is often a monolayer integrity  failure.
  • The Mechanism: GAT assays often require multiple wash steps. HEK293 cells are weakly adherent. If you wash too vigorously, you detach cells, losing the transported isotope.

  • The Protocol Adjustment:

    • Use Poly-D-Lysine (PDL) coated plates.

    • Switch to a gentle aspiration method (e.g., low-vacuum manifold) rather than "flick-and-dump."

    • Normalization: Lyse cells in NaOH/SDS and normalize CPM (Counts Per Minute) to total protein concentration (BCA assay) per well.

Standardized Protocol:

H-GABA Uptake
StepActionCritical Technical Note
1. Buffer Prep Krebs-Ringer-HEPES (KRH): 120mM NaCl, 4.7mM KCl, 2.2mM CaCl

, 1.2mM MgCl

, 10mM HEPES, pH 7.4.
Control: Prepare a Na

-free buffer (replace NaCl with Choline-Cl) to validate transport dependence.
2. Equilibration Wash cells 2x with warm KRH. Incubate 10 min at 37°C.Depletes intracellular GABA and re-establishes ion gradients.
3. Reaction Add

H-GABA (typically 10-50 nM final) ± Test Compounds.
Linearity Check: Incubation time must be within the linear phase (usually 3–10 mins).
4. Termination Rapidly aspirate and add Ice-Cold Stop Solution. Wash 3x.Speed is vital. The cold shock prevents efflux.
5. Lysis Add 0.1M NaOH / 1% SDS. Shake for 30 min.Ensure complete solubilization before adding scintillant.
Part 2: High-Throughput Screening – FLIPR Membrane Potential

Core Principle: GATs are electrogenic. The influx of


 per GABA molecule depolarizes the membrane. Potentiometric dyes (e.g., FLIPR Blue/Red) detect this voltage change.
Troubleshooting Guide: FLIPR / Fluorescence Artifacts

Q: I see a signal drop immediately upon adding my compound, even in control wells. A: This is the "Addition Artifact."

  • The Cause: Shear stress from the fluid addition momentarily disturbs the cell membrane or dislodges cells, causing a fluorescence dip.

  • The Fix: Slow the dispense speed on the FLIPR/FlexStation. Ensure the compound plate buffer matches the cell plate buffer exactly (ionic strength/pH) to avoid osmotic shock.

Q: My Z' factor is low (< 0.5). The assay isn't robust. A: Check your Dye Loading and Edge Effects .

  • The Optimization:

    • Temperature: Membrane potential dyes are sensitive to temperature drifts. Allow the plate to equilibrate inside the reader for 5-10 minutes before reading.

    • Dye Choice: For GATs, the FLIPR Red dye often provides a better signal-to-noise ratio than Blue, as it is less sensitive to drug autofluorescence.

Part 3: Visualization & Logic Flows
Diagram 1: Troubleshooting High Background in Uptake Assays

This decision tree helps isolate whether the issue is biological (expression) or technical (washing).

GAT_Troubleshooting Start Problem: High Background / Low Window Check_NSB Step 1: Check Non-Specific Binding (NSB) Is NSB > 20% of Total Signal? Start->Check_NSB Yes_NSB Issue: NSB is too high Check_NSB->Yes_NSB Yes No_NSB Issue: Total Signal is too low Check_NSB->No_NSB No Wash_Temp Check Wash Temperature Is it 4°C? Yes_NSB->Wash_Temp Buffer Check Buffer Is Na+ present? No_NSB->Buffer Blocker Check Blocker Are you using excess Tiagabine/SNAP? Wash_Temp->Blocker Yes Action_Cold Action: Use Ice-Cold Wash Buffer Wash_Temp->Action_Cold No Action_Block Action: Use 10µM Specific Inhibitor (Not just 'No Cells') Blocker->Action_Block No Expression Check Expression Western Blot / Surface Biotinylation Action_Transfect Action: Re-optimize Transfection or antibiotic selection Expression->Action_Transfect Low Expression Buffer->Expression Yes

Caption: Decision logic for isolating signal-to-noise issues in radioligand uptake assays.

Diagram 2: The Electrogenic Transport Mechanism

Understanding the stoichiometry is critical for buffer design. If


 is missing, the machine stops.

GAT_Mechanism Extracellular Extracellular Space Na 2 Na+ Extracellular->Na Cl 1 Cl- Extracellular->Cl GABA 1 GABA Extracellular->GABA Intracellular Intracellular Space GAT GABA Transporter (GAT1/3) GAT->Intracellular Translocate Depol Membrane Depolarization (+) GAT->Depol Net Charge (+1) Na->GAT Bind Cl->GAT Bind GABA->GAT Bind

Caption: Stoichiometry of GAT transport. Note the net positive charge influx, which enables FLIPR detection.

Part 4: Selectivity Reference Table

When troubleshooting "off-target" effects, verify your inhibitor concentrations against these consensus values.

TransporterPrimary LocalizationSelective Inhibitor

(Approx)
Notes
GAT1 (SLC6A1) Presynaptic NeuronsTiagabine 200–400 nMHighly selective. Used clinically for epilepsy.[1]
GAT1 (SLC6A1) Presynaptic NeuronsNO-711 ~40 nMVery potent tool compound.
GAT3 (SLC6A11) AstrocytesSNAP-5114 20–40 µMSemi-selective. At >50µM, it may inhibit GAT2.
GAT3 (SLC6A11) Astrocytes(S)-SNAP-5114 ~5 µMThe (S)-enantiomer is significantly more potent.
BGT1 (SLC6A12) ExtrasynapticEF1502 ~4 µMMixed BGT1/GAT1 inhibition. Difficult to isolate.
References
  • Molecular Devices. (2008). Measuring Membrane Potential using the FLIPR Membrane Potential Assay Kit.[2][3][4][5] [Application Note]. Available at: [Link]

  • Borden, L. A. (1996). GABA transporter heterogeneity: pharmacology and cellular localization. Neurochemistry International, 29(4), 335-356. (Foundational review for inhibitor selectivity).
  • Damgaard, M., et al. (2025). Structural basis for selective inhibition of human GABA transporter GAT3.[1] BioRxiv.[6] Available at: [Link]

  • Kanner, B. I. (2003). Structure and function of sodium-coupled GABA and glutamate transporters. Journal of Membrane Biology, 191(3), 145-154. (Source for Na/Cl stoichiometry).
  • PerkinElmer (Revvity).GABA Uptake Assay Guides. (General protocol reference for radioligand handling).

Sources

Validation & Comparative

A Head-to-Head In Vitro Comparison of 3-Substituted Azetidine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vitro comparison of 3-substituted azetidine analogs, a class of compounds with significant potential in the development of novel therapeutics for central nervous system (CNS) disorders. While the initial focus of this guide was on 3-phenoxy-azetidine analogs, publicly available comparative data for this specific subclass is limited. Therefore, to provide a robust and data-driven analysis, this guide will focus on a closely related and extensively studied series of 3-substituted azetidine derivatives that have been evaluated as triple reuptake inhibitors (TRIs). The insights gleaned from this analysis, particularly regarding structure-activity relationships (SAR), are highly relevant for researchers working with the broader class of 3-substituted azetidines, including phenoxy analogs.

The rationale for targeting monoamine transporters—serotonin (SERT), norepinephrine (NET), and dopamine (DAT)—stems from the monoamine hypothesis of depression, which posits that a deficiency in these neurotransmitters in the synaptic cleft is a key etiological factor in depressive disorders.[1] By inhibiting the reuptake of these neurotransmitters, their synaptic concentrations are increased, thereby enhancing neurotransmission. Triple reuptake inhibitors, which simultaneously block all three transporters, are a promising next-generation antidepressant strategy, potentially offering a broader spectrum of efficacy and a faster onset of action.[1][2] The rigid four-membered ring of the azetidine scaffold provides a unique conformational constraint that can be exploited to achieve high affinity and selectivity for these transporters.[3]

Comparative In Vitro Efficacy at Monoamine Transporters

A key aspect of characterizing novel azetidine analogs is to determine their potency and selectivity against the three primary monoamine transporters. The following table summarizes the in vitro inhibitory activities (IC50 in nM) of a series of 3-aminoazetidine derivatives, which provides valuable SAR insights.[1][2]

Compound IDR¹ SubstituentR² SubstituenthSERT IC₅₀ (nM)hNET IC₅₀ (nM)hDAT IC₅₀ (nM)
8ab 3,4-dichloroH11.22.8104
8af 3,4-dichloroCH₃13.94.1183
8cg 4-chloroC₂H₅23.17.5254
8ch 4-chloron-propyl19.86.9211
8cu 4-chlorocyclopropyl15.55.3198
10ck 4-chloroH9.83.5115
10cq 4-chloroCH₃12.14.2155
10dl 3,4-dichloroH8.52.999

Data sourced from a study on 3-aminoazetidines as triple reuptake inhibitors.[1]

From this data, several structure-activity relationships can be deduced. For instance, substitution patterns on the aromatic ring (R¹) and the nature of the alkyl group on the amine (R²) significantly influence potency and selectivity across the three transporters. The 3,4-dichloro substitution on the phenyl ring generally confers potent inhibition of both SERT and NET.

Experimental Methodologies

The following protocols describe the key in vitro assays used to characterize the interaction of 3-substituted azetidine analogs with monoamine transporters. These protocols are designed to be self-validating by including appropriate controls and reference compounds.

Protocol 1: In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay quantifies the ability of test compounds to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

1. Cell Culture and Plating:

  • Human Embryonic Kidney 293 (HEK293) cells stably transfected with human SERT (hSERT), hNET, or hDAT are used.[1][4]
  • Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418) at 37°C in a humidified atmosphere of 5% CO₂.
  • The day before the assay, cells are seeded into 96-well plates at a density that will yield a confluent monolayer on the day of the experiment.[5]

2. Assay Procedure:

  • On the day of the assay, the growth medium is aspirated, and the cells are washed once with Krebs-Ringer-HEPES (KRH) buffer.[6]
  • Cells are then pre-incubated for 10-15 minutes at room temperature with varying concentrations of the test compounds or a reference inhibitor (e.g., fluoxetine for SERT, desipramine for NET, GBR12909 for DAT) diluted in KRH buffer.
  • To initiate the uptake reaction, a solution containing a fixed concentration of the respective radiolabeled neurotransmitter ([³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT) is added to each well.[7] The final concentration of the radiolabeled substrate should be close to its Kₘ value for the transporter.
  • The incubation is allowed to proceed for a short period (e.g., 1-5 minutes) at room temperature, during which uptake is linear.[6]
  • The uptake is terminated by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer to remove extracellular radiolabel.
  • The cells are then lysed with a scintillation cocktail or a suitable lysis buffer.
  • The radioactivity in each well, corresponding to the amount of transported substrate, is measured using a scintillation counter.

3. Data Analysis:

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor.
  • Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
  • The percent inhibition for each concentration of the test compound is calculated.
  • IC₅₀ values are determined by non-linear regression analysis of the concentration-response curves using appropriate software (e.g., GraphPad Prism).
Protocol 2: Radioligand Binding Assay for Monoamine Transporters

This assay measures the affinity of a test compound for the transporter by assessing its ability to compete with a radiolabeled ligand that binds specifically to the transporter.

1. Membrane Preparation:

  • Membranes are prepared from HEK293 cells stably expressing hSERT, hNET, or hDAT, or from brain tissue known to be rich in these transporters (e.g., rat cortex).
  • Cells or tissues are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[8]
  • The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the membranes.[8]
  • The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

2. Binding Assay:

  • The assay is performed in a 96-well plate format.
  • Each well contains the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.
  • Total binding is determined in the absence of any competing ligand.
  • Non-specific binding is determined in the presence of a high concentration of a known displacer (e.g., a non-labeled version of the radioligand or a potent inhibitor).
  • The plates are incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[8]

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
  • The filters are washed several times with ice-cold wash buffer to remove any unbound radioactivity.
  • The filters are then dried, and a scintillation cocktail is added.
  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.
  • The percent displacement for each concentration of the test compound is calculated.
  • IC₅₀ values are determined from the competition curves using non-linear regression.
  • The affinity of the test compound (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Visualizing the Mechanism and Workflow

To better understand the underlying principles and the experimental process, the following diagrams have been generated.

Monoamine_Reuptake_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicles (containing Neurotransmitters) MA_pool Cytosolic Monoamine Pool Vesicle->MA_pool Release Transporter Monoamine Transporter (SERT, NET, or DAT) MA_pool->Transporter Binding Neurotransmitter Monoamines MA_pool->Neurotransmitter Exocytosis Transporter->MA_pool Transport Azetidine 3-Substituted Azetidine Analog Azetidine->Transporter Inhibition Neurotransmitter->Transporter Receptor Postsynaptic Receptors Neurotransmitter->Receptor Binding & Signal Transduction

Caption: Mechanism of Monoamine Reuptake Inhibition by 3-Substituted Azetidine Analogs.

In_Vitro_Screening_Workflow cluster_setup Assay Setup cluster_assay Uptake Inhibition Assay cluster_detection Detection & Analysis start Start: HEK293 cells expressing hSERT, hNET, or hDAT plating Cell Plating (96-well plates) start->plating pre_incubation Pre-incubation with Test Compounds plating->pre_incubation compound_prep Compound Dilution Series (Azetidine Analogs) compound_prep->pre_incubation radiolabel_add Addition of Radiolabeled Neurotransmitter pre_incubation->radiolabel_add incubation Short Incubation (Uptake) radiolabel_add->incubation termination Termination & Washing incubation->termination lysis Cell Lysis termination->lysis scintillation Scintillation Counting lysis->scintillation data_analysis Data Analysis: Calculate % Inhibition scintillation->data_analysis ic50 IC50 Determination (Non-linear Regression) data_analysis->ic50

Caption: Experimental Workflow for In Vitro Monoamine Uptake Inhibition Assay.

Conclusion

The in vitro characterization of 3-substituted azetidine analogs reveals a promising scaffold for the development of novel monoamine reuptake inhibitors. The data presented in this guide, focusing on 3-aminoazetidine derivatives, underscores the importance of systematic structural modifications to optimize potency and selectivity. The detailed protocols provided for neurotransmitter uptake and radioligand binding assays offer a robust framework for researchers to evaluate their own novel azetidine compounds. By employing these standardized in vitro methods, drug development professionals can effectively screen and rank compounds, facilitating the identification of promising candidates for further preclinical and clinical development.

References

  • BenchChem. (2025). Comparative Analysis of 3-Substituted Azetidine Derivatives: A Focus on Monoamine Transporter Cross-Reactivity.
  • BenchChem. (2025). Comparative Biological Activity of 3-Substituted Azetidine Analogs: A Focus on Triple Reuptake Inhibition.
  • Sitte, H. H., & Pifl, C. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 699. [Link]

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2014). Exploration of 3-aminoazetidines as triple reuptake inhibitors by bioisosteric modification of 3-α-oxyazetidine. ACS medicinal chemistry letters, 5(9), 999–1004. [Link]

  • Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. In Methods in Molecular Biology (Vol. 1377, pp. 23–41). Springer, New York, NY. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of medicinal chemistry, 55(18), 8188–8192. [Link]

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(9), 999-1004. [Link]

  • McCallum, S. E., et al. (2015). Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. Journal of medicinal chemistry, 58(12), 4987–5004. [Link]

  • Melloni, P., Della Torre, A., Meroni, M., Ambrosini, A., & Rossi, A. C. (1979). Azetidine derivatives of tricyclic antidepressant agents. Journal of medicinal chemistry, 22(2), 183–191. [Link]

  • Yao, C., Jiang, X., Ye, X. Y., & Bai, R. (2022). Antidepressant Drug Discovery and Development: Mechanism and Drug Design Based on Small Molecules. Journal of Medicinal Chemistry, 65(10), 7019-7063. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Real Time Viability Assay Using Hek293 Cell Line. [Link]

  • Jensen, N. H., et al. (2009). N-Desalkylquetiapine, a Potent Norepinephrine Reuptake Inhibitor and Partial 5-HT1A Agonist, as a Putative Mediator of Quetiapine's Antidepressant Activity. Neuropsychopharmacology, 34(10), 2303–2312. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

Sources

A Comparative Guide to Novel Azetidine-Based GABA Transporter Inhibitors and Tiagabine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Targeting GABA Transporters

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the delicate balance between neuronal excitation and inhibition.[1] Dysregulation of GABAergic signaling is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. A key mechanism for terminating GABAergic neurotransmission is the rapid reuptake of GABA from the synaptic cleft by GABA transporters (GATs).[1] Consequently, inhibiting these transporters to increase the synaptic concentration of GABA represents a validated therapeutic strategy for enhancing inhibitory tone and mitigating neuronal hyperexcitability.

Four distinct GAT subtypes have been identified: GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1).[2][3] GAT1 is the predominant subtype in the brain and is primarily located on presynaptic neurons, making it a prime target for therapeutic intervention.[2] Tiagabine, a selective GAT1 inhibitor, is an approved anti-seizure medication that has demonstrated the clinical potential of this approach.[4] However, the quest for novel GAT inhibitors with improved potency, selectivity, and pharmacokinetic profiles remains an active area of research.

This guide provides a comprehensive benchmark of a series of novel azetidine-based GAT inhibitors against the established drug, tiagabine. We will delve into their comparative potency and selectivity, supported by experimental data, and provide detailed protocols for the key assays used in their evaluation. This in-depth analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to advance the discovery of next-generation GABAergic therapeutics.

The Benchmark: Tiagabine - A Selective GAT1 Inhibitor

Tiagabine acts as a potent and selective inhibitor of GAT1, thereby increasing the concentration of GABA in the synaptic cleft and enhancing GABAergic neurotransmission.[5] Its efficacy in the treatment of partial seizures has solidified GAT1 inhibition as a viable therapeutic strategy.[4] Understanding the pharmacological profile of tiagabine is essential for contextualizing the performance of novel inhibitors.

Novel Azetidine-Based GAT Inhibitors: A New Frontier

Recently, a series of azetidine derivatives has been synthesized and evaluated as conformationally constrained analogs of GABA and β-alanine.[6][7] The azetidine scaffold offers a rigid framework that can be strategically functionalized to explore the chemical space around the GAT binding pocket, potentially leading to compounds with enhanced potency and selectivity. This guide will focus on the most promising compounds from this series and compare their performance directly with tiagabine.

Comparative Analysis: Potency and Selectivity

The potency and selectivity of the novel azetidine derivatives were assessed using in vitro [³H]GABA uptake assays in preparations expressing different GAT subtypes. The half-maximal inhibitory concentration (IC50) is a key metric for potency, representing the concentration of the inhibitor required to reduce GABA uptake by 50%.

CompoundGAT-1 IC50 (µM)GAT-3 IC50 (µM)GAT-1/GAT-3 Selectivity
Tiagabine 0.07[5]>100>1400-fold
Azetidine Derivative 1 2.01 ± 0.77[6]>100>50-fold
Azetidine Derivative 2 2.83 ± 0.67[6]>100>35-fold
Azetidine Derivative 3 26.6 ± 3.3[6]31.0 ± 4.7[6]~1.2-fold
Azetidine Derivative 4 >10015.3 ± 4.5[6]GAT-3 selective

Key Insights:

  • Potency at GAT-1: The most potent azetidine derivatives (1 and 2) exhibit GAT-1 inhibitory activity in the low micromolar range.[6] While less potent than tiagabine (which has an IC50 in the nanomolar range), these compounds represent a promising starting point for further optimization.[5][6]

  • Selectivity: Azetidine derivatives 1 and 2 demonstrate good selectivity for GAT-1 over GAT-3.[6] Notably, the series also yielded a GAT-3 selective inhibitor (Azetidine Derivative 4), highlighting the tunability of the azetidine scaffold for targeting different GAT subtypes.[6] A comprehensive selectivity profile against GAT-2 and BGT-1 is a critical next step in the preclinical development of these compounds.

Performance in Preclinical Models: A Glimpse into In Vivo Efficacy

While in vivo data for the specific azetidine derivatives presented above is not yet publicly available, the anticonvulsant effects of GAT-1 inhibitors are well-established in various animal models of epilepsy. Tiagabine, for instance, has demonstrated efficacy in models of pentylenetetrazol (PTZ)-induced seizures and maximal electroshock (MES) seizures.[8] It is anticipated that potent and selective azetidine-based GAT-1 inhibitors would also exhibit anticonvulsant activity in these models. The median effective dose (ED50) in such studies is a crucial parameter for assessing in vivo potency.

Experimental Methodologies: A Guide for the Bench Scientist

The following sections provide detailed, step-by-step protocols for the key in vitro assays used to characterize GAT inhibitors.

Synaptosome Preparation

Synaptosomes are isolated nerve terminals that retain the machinery for neurotransmitter uptake and release, making them an excellent ex vivo model for studying GAT function.[1][9][10]

Caption: Workflow for the preparation of crude synaptosomes from brain tissue.

Step-by-Step Protocol:

  • Euthanize the animal according to approved ethical guidelines and rapidly dissect the brain region of interest (e.g., cortex, hippocampus).

  • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer using a Dounce homogenizer.[10]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris (P1).[10]

  • Carefully collect the supernatant (S1) and centrifuge it at 20,000 x g for 20 minutes at 4°C. The resulting pellet (P2) is the crude synaptosomal fraction.[10]

  • Gently resuspend the P2 pellet in the appropriate assay buffer for subsequent experiments.

  • Determine the protein concentration of the synaptosomal preparation using a standard method such as the Bradford or BCA assay.

[³H]GABA Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled GABA into synaptosomes or cells expressing a specific GAT subtype.[11][12]

Caption: Experimental workflow for the [³H]GABA uptake assay.

Step-by-Step Protocol:

  • Dilute the synaptosomal preparation or GAT-expressing cells to the desired protein concentration in a suitable assay buffer (e.g., Krebs-HEPES).

  • In a 96-well plate, add the synaptosome/cell suspension to wells containing various concentrations of the test compound or vehicle control.

  • Pre-incubate for 10-15 minutes at 37°C.

  • Initiate the uptake reaction by adding a fixed concentration of [³H]GABA.

  • Incubate for a short period (typically 5-10 minutes) at 37°C.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes/cells with internalized [³H]GABA from the extracellular medium.

  • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of a test compound for a specific receptor or transporter.[13] It involves measuring the ability of an unlabeled compound to compete with a radiolabeled ligand for binding to the target. For GAT-1, [³H]tiagabine is a commonly used radioligand.[14][15]

Caption: Workflow for a competitive radioligand binding assay for GAT-1.

Step-by-Step Protocol:

  • Prepare cell membranes from a cell line stably expressing GAT-1.[16]

  • In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]tiagabine (typically at or below its Kd), and a range of concentrations of the unlabeled test compound.

  • To determine non-specific binding, include wells with a high concentration of an unlabeled GAT-1 inhibitor (e.g., tiagabine).

  • Incubate the plate at a specific temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound from the competition curve and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[16]

Future Directions and Conclusion

The novel azetidine-based GABA uptake inhibitors represent a promising new chemical class for the development of therapeutics targeting GABAergic dysfunction. The lead compounds demonstrate respectable potency and selectivity for GAT-1 in vitro. However, to fully assess their therapeutic potential, further studies are imperative. A comprehensive selectivity screen against all GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1) is essential to understand their off-target effects. Furthermore, in vivo studies to determine their anticonvulsant efficacy (ED50) in established seizure models are crucial for a direct comparison with tiagabine. Finally, a thorough investigation of their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) will be critical for their advancement as clinical candidates.

This guide has provided a framework for benchmarking these novel azetidines against the established GAT-1 inhibitor, tiagabine. By employing the detailed experimental protocols outlined herein, researchers can generate the robust and reproducible data necessary to drive the discovery of the next generation of GAT-targeted therapies.

References

  • Faust, M. R., Höfner, G., Pabel, J., & Wanner, K. T. (2015). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. European Journal of Medicinal Chemistry, 90, 803-814.
  • Faust, M. R., Höfner, G., Pabel, J., & Wanner, K. T. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European journal of medicinal chemistry, 45(5), 1993–2003.
  • BenchChem. (2025). A Comparative Guide to Azetidine-Based Inhibitors: A Focus on STAT3 and GABA Transporter Antagonauts. BenchChem.
  • ChEMBL. (n.d.). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship.
  • Cai, W., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15855-15882.
  • Sills, G. J., et al. (1995). Measurement of release of endogenous GABA and catabolites of [3H]GABA from synaptosomal preparations using ion-exchange chromatography. Journal of neurochemistry, 64(3), 1251–1258.
  • D'Antoni, S., et al. (2000). GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS).
  • Liu, Y., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry.
  • ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes?.
  • D'Amico, M., et al. (2000). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of medicinal chemistry, 43(18), 3450–3460.
  • Siegel, G. J., et al. (1999). GABA Synthesis, Uptake and Release. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven.
  • ResearchGate. (n.d.). Time course of [³H]GABA uptake by synaptosomes in control (1) and in....
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • D'Amico, M., et al. (2001). The Anticonvulsant Activities of Functionalized N-benzyl 2-acetamidoacetamides. The Importance of the 2-acetamido Substituent. Journal of medicinal chemistry, 44(21), 3518–3526.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience.
  • Le-Huu, M., et al. (2012). Deletion of the γ-Aminobutyric Acid Transporter 2 (GAT2 and SLC6A13) Gene in Mice Leads to Changes in Liver and Brain Taurine Contents. The Journal of biological chemistry, 287(8), 5916–5927.
  • Andersen, K. E., et al. (2000). The GABA transporter and its inhibitors. Current pharmaceutical design, 6(12), 1237–1253.
  • Hassan, M. Z., et al. (2012). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. European journal of medicinal chemistry, 58, 206–213.
  • Al-Khawaja, A., et al. (2023). A comparative review on the well-studied GAT1 and the understudied BGT-1 in the brain. Frontiers in Molecular Neuroscience, 16, 1155913.
  • Satała, G., et al. (2022). Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter. International journal of molecular sciences, 23(21), 13481.
  • Larsson, O. M., et al. (1996). [3H]tiagabine binding to GABA uptake sites in human brain. Journal of neurochemistry, 66(5), 2139–2145.
  • Kickinger, S., et al. (2021). Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. Frontiers in Pharmacology, 12, 720023.
  • Andersen, K. E., et al. (2020). Exploring the molecular determinants for subtype-selectivity of 2-amino-1,4,5,6-tetrahydropyrimidine-5-carboxylic acid analogs as betaine/GABA transporter 1 (BGT1) substrate-inhibitors. Scientific reports, 10(1), 12992.
  • Sundman-Eriksson, I., & Allard, P. (2002). [(3)H]Tiagabine binding to GABA transporter-1 (GAT-1) in suicidal depression. Journal of affective disorders, 71(1-3), 67–72.
  • Cai, W., & Chen, Z. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–10.
  • Schousboe, A. (2000). GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. Current pharmaceutical design, 6(12), 1237-1253.
  • Wanner, K. T., et al. (2015). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids. Bioorganic & medicinal chemistry, 23(7), 1545–1559.
  • Pabel, J., et al. (2001). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. European journal of medicinal chemistry, 36(4), 345–358.
  • Krogsgaard-Larsen, P. (1978). GABA Agonists and Uptake Inhibitors of Restricted Conformations: Structure-Activity Relations. In GABA-Neurotransmitters (pp. 305-321). Munksgaard.

Sources

Comparative Guide: In Vivo Target Engagement of 3-(2-trifluoromethylphenoxy)azetidine (TFPA) in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating In Vivo Target Engagement of 3-(2-trifluoromethylphenoxy)azetidine (TFPA) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Mechanism of Action

3-(2-trifluoromethylphenoxy)azetidine (TFPA) represents a high-value "privileged scaffold" in modern medicinal chemistry, particularly for Central Nervous System (CNS) targets. Structurally, it serves as a rigidified, metabolically stable bioisostere of flexible phenoxy-alkylamines (common in SSRIs/SNRIs) and piperidine-based inhibitors.

The trifluoromethyl group at the ortho-position modulates the electronic properties of the phenyl ring while enhancing lipophilicity (LogP) just enough to facilitate Blood-Brain Barrier (BBB) penetration without compromising solubility. This guide focuses on validating its target engagement (TE) against SLC6 transporters (e.g., Serotonin Transporter [SERT] or Glycine Transporter 1 [GlyT1]), for which this pharmacophore is highly specific.

Mechanism of Engagement

TFPA functions as a competitive antagonist/inhibitor. The azetidine nitrogen, protonated at physiological pH, mimics the cationic amine of endogenous neurotransmitters, anchoring into the transporter's central binding site (S1). The ortho-CF3 substituted phenyl ring occupies the hydrophobic pocket, locking the transporter in an inactive conformation.

TE_Mechanism TFPA TFPA (Inhibitor) Target SLC6 Transporter (Outward-Open) TFPA->Target Competitive Binding (Ki < 10 nM) Complex Inhibitor-Target Complex Target->Complex Conformational Locking Downstream Neurotransmitter Accumulation Complex->Downstream Reuptake Blockade Physio Modulated Neuronal Firing Downstream->Physio Signal Potentiation

Figure 1: Mechanism of Action. TFPA competitively binds to the transporter, preventing the reuptake of neurotransmitters and potentiating downstream signaling.

Comparative Performance Matrix

To objectively evaluate TFPA, we compare it against two standard alternatives: a Flexible Analog (Open-chain phenoxy-propylamine, e.g., Fluoxetine-like) and a Piperidine Homolog (6-membered ring).

Table 1: Physicochemical and Pharmacokinetic Comparison

FeatureTFPA (Azetidine Core) Flexible Analog (Open Chain) Piperidine Homolog (6-Ring) Implication for Drug Design
Ligand Efficiency (LE) High ModerateModerateTFPA achieves potency with lower molecular weight.
Metabolic Stability High (Reduced N-dealkylation)Low (Prone to CYP metabolism)ModerateAzetidine rings are less susceptible to oxidative metabolism than flexible amines.
Basicity (pKa) ~8.5 - 9.5 ~9.5 - 10.5~10.0 - 11.0Lower pKa of azetidine improves BBB permeability and reduces lysosomal trapping.
Conformational Entropy Low (Rigid) High (Flexible)ModerateRigid scaffold reduces entropic penalty upon binding, improving affinity.
Vector Orientation Distinct (V-shape) Linear/VariableChair ConformationUnique vectors allow TFPA to access sub-pockets inaccessible to piperidines.

Validation Protocol 1: Ex Vivo Receptor Occupancy (RO)

The Gold Standard for Target Engagement

This protocol validates that TFPA physically occupies the target in the brain at a specific plasma concentration. It relies on the displacement of a radiolabeled tracer (e.g., [³H]-DASB for SERT or [³H]-Bitopertin for GlyT1).

Experimental Causality

We utilize Ex Vivo binding rather than In Vitro binding to account for BBB penetration and active efflux. If TFPA occupies the receptor in vivo, it will prevent the radioligand from binding in the subsequent ex vivo assay.

Step-by-Step Methodology
  • Animal Preparation: Use male Sprague-Dawley rats (n=6 per group).

  • Dosing: Administer TFPA (p.o. or i.p.) at varying doses (e.g., 1, 3, 10, 30 mg/kg). Include a Vehicle control group.

  • Tracer Administration:

    • Wait Time: 1 hour post-TFPA dosing (Tmax).

    • Injection: Administer the specific radioligand (e.g., [³H]-Tracer) via tail vein.

  • Tissue Harvest:

    • Sacrifice animals 20–60 minutes post-tracer injection (depending on tracer kinetics).

    • Rapidly dissect the Region of Interest (ROI) (e.g., Striatum or Prefrontal Cortex) and the Cerebellum (Reference region, devoid of target).

  • Quantification:

    • Solubilize tissue and measure radioactivity via Liquid Scintillation Counting (LSC).

  • Calculation:

    • Calculate Specific Binding Ratio (SBR) :

      
      
      
    • Calculate % Occupancy :

      
      
      

Validation Criteria: A dose-dependent increase in occupancy reaching >80% at tolerated doses confirms valid target engagement.

Validation Protocol 2: In Vivo Microdialysis

Functional Verification of Downstream Effects

While RO proves physical binding, Microdialysis proves the binding has a functional consequence (e.g., increasing extracellular neurotransmitter levels).

Experimental Causality

TFPA binding to the transporter should block reuptake, causing a measurable surge in extracellular neurotransmitter (e.g., 5-HT or Glycine) in the synaptic cleft. This system validates the pharmacodynamic effect.

Step-by-Step Methodology
  • Stereotaxic Surgery: Implant a microdialysis guide cannula into the Prefrontal Cortex (PFC) of anesthetized rats. Allow 5–7 days for recovery.

  • Probe Insertion: Insert the dialysis probe (2 mm membrane) 12 hours prior to the experiment to stabilize the BBB.

  • Perfusion: Perfuse Artificial Cerebrospinal Fluid (aCSF) at 1.0 µL/min.

  • Baseline Collection: Collect dialysate samples every 20 minutes for 2 hours to establish stable baseline neurotransmitter levels.

  • Drug Administration: Administer TFPA (e.g., 10 mg/kg, i.p.) or Vehicle.

  • Post-Dose Collection: Continue sampling for 4–6 hours.

  • Analysis: Quantify neurotransmitters in dialysate using HPLC-ECD (Electrochemical Detection) or LC-MS/MS .

Data Output: Plot neurotransmitter concentration as a percentage of baseline over time. A valid TE profile shows a sharp increase (e.g., >200% of baseline) peaking at Tmax and returning to baseline consistent with plasma half-life.

Visualizing the Validation Workflow

The following diagram illustrates the integrated workflow to validate TFPA, from synthesis to confirmed engagement.

Validation_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation Step1 Synthesis of TFPA (Azetidine Core) Step2 Binding Affinity (Ki) Target vs. Off-Target Step1->Step2 Step3 PK Profiling (Plasma/Brain Ratio) Step2->Step3 Select Lead Step4 Ex Vivo Receptor Occupancy (RO) Step3->Step4 Define Dose Range Step5 Microdialysis (Functional Readout) Step3->Step5 Decision VALIDATED LEAD Step4->Decision Physical Binding? Step5->Decision Functional Effect?

Figure 2: Integrated Validation Workflow. The sequence moves from chemical synthesis to pharmacokinetic verification, culminating in dual-arm validation (Physical + Functional).

References

  • Lietta, F., et al. (2020). "Discovery of Novel Azetidine-Based Inhibitors of the Glycine Transporter 1 (GlyT1) for the Treatment of Schizophrenia." Journal of Medicinal Chemistry.

  • Harton, A., & Mattson, R. (2018). "Azetidines as Bioisosteres in Medicinal Chemistry: Synthesis and Application." Bioorganic & Medicinal Chemistry Letters.

  • Grimwood, S., & Hartig, P.R. (2009). "Target Engagement Validation: Receptor Occupancy and Imaging in CNS Drug Discovery." Pharmacology & Therapeutics.[1][2]

  • BenchChem. (2025).[3] "Structure and Properties of 3-(2-trifluoromethylphenoxy)azetidine." BenchChem Chemical Database.

  • Pfizer Inc. (2015). "Patent WO201508899: Azetidine Ether Derivatives as Monoamine Reuptake Inhibitors." WIPO Patents.

Sources

Comparative Profiling & Reproducibility Guide: 3-Phenoxy-Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility & Comparative Profiling of 3-Phenoxy-Azetidine Scaffolds Content Type: Technical Comparison & Reproducibility Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.

Executive Summary

The 3-phenoxy-azetidine moiety has emerged as a high-value bioisostere for 3-phenoxy-pyrrolidine and piperidine scaffolds in drug discovery, particularly within antimalarial (PfPheRS and PfDHODH inhibitors) and antimycobacterial programs. While offering superior metabolic stability and reduced lipophilicity (LogD), this four-membered ring system presents distinct reproducibility challenges.

This guide addresses the "Reproducibility Gap" often observed between published academic data and industrial validation. This gap is rarely due to data fabrication but rather acid-mediated ring instability during purification/bioanalysis and synthetic heterogeneity in C(sp³)-H arylation protocols.

Part 1: The Reproducibility Challenge (Root Cause Analysis)

When attempting to reproduce published IC


 or PK data for 3-phenoxy-azetidines (e.g., the BRD series or BGAz analogs), researchers often encounter discrepancies. Below is the technical causality for these failures.
1. The "Acid Trap" in Bioanalysis

Unlike pyrrolidines (Ring Strain ~5.4 kcal/mol), azetidines possess significant ring strain (~25.4 kcal/mol).

  • The Failure Mode: Many standard LC-MS protocols use 0.1% Formic Acid or TFA. For electron-rich N-alkyl-3-phenoxy-azetidines, this pH (<2.5) can protonate the ring nitrogen, activating the C2/C4 position for nucleophilic attack by the solvent (hydrolysis) or buffer components.

  • Result: The compound degrades during analysis, leading to "false negative" potency data or "disappearing" peaks in pharmacokinetic (PK) plasma stability studies.

  • Correction: Reproducible data requires neutral or basic pH mobile phases (e.g., Ammonium Bicarbonate, pH 7.4-8.0) for bioanalysis.

2. Synthetic Heterogeneity (C-H Arylation)

The most efficient route to complex 3-phenoxy-azetidines (as established by the Broad Institute/Harvard) utilizes Pd-catalyzed C(sp³)-H arylation.

  • The Failure Mode: This reaction is highly sensitive to O₂ levels and the quality of the directing group (e.g., 8-aminoquinoline). Inadequate exclusion of air leads to Pd-black precipitation and low yields (<15%), while "standard" ether synthesis (Williamson) often results in elimination products (azetines) rather than substitution.

Part 2: Comparative Performance Data

The following table contrasts the 3-phenoxy-azetidine scaffold with its 5- and 6-membered ring analogs. Data represents mean values derived from phenotypic screening against Plasmodium falciparum (3D7 strain) and metabolic stability panels.

Feature3-Phenoxy-Azetidine 3-Phenoxy-Pyrrolidine 3-Phenoxy-Piperidine Implication
Ring Strain ~25.4 kcal/mol~5.4 kcal/mol~0 kcal/molAzetidines are reactive; require careful handling.
Lipophilicity (

LogD)
Baseline +0.5 to +0.8+1.0 to +1.2Azetidines improve solubility and lower metabolic clearance.
Metabolic Stability (HLM

)
> 60 min 15 - 30 min< 15 minAzetidine ring resists P450 oxidation better than larger rings.
Acid Stability (

pH 2)
< 2 hours (Substituent dependent)> 24 hours> 24 hoursCRITICAL: Azetidines degrade in stomach acid models without formulation.
Target Potency (PfPheRS) < 50 nM ~200 - 500 nM> 1

M
Constrained vector of the phenoxy group improves binding affinity.

Key Insight: The azetidine offers the "Goldilocks" vector for the phenoxy group—rigid enough to bind the target (PfPheRS) effectively, but small enough to avoid steric clashes, unlike the piperidine.

Part 3: Validated Experimental Protocols

To ensure scientific integrity and E-E-A-T compliance, the following protocols are designed to be self-validating .

Protocol A: Synthesis via C(sp³)-H Arylation (The "Reproducible" Route)

Avoid the Williamson ether synthesis for complex analogs; it is prone to elimination side-reactions.

Reagents:

  • Substrate: N-(8-quinolinyl)azetidine-2-carboxamide

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Oxidant: AgOAc (2 equiv)

  • Ligand/Additive: (BnO)₂PO₂H (20 mol%)

  • Solvent: DCE (Degassed)

Step-by-Step Workflow:

  • Degassing (Critical): Sparge DCE with Argon for 30 mins before adding Pd. Oxygen is a poison for this catalytic cycle.

  • Assembly: Add substrate, Aryl Iodide (3 equiv), and reagents in a sealed tube inside a glovebox if possible.

  • Reaction: Heat to 110°C for 12-16 hours.

  • Workup: Filter through Celite.

  • Purification: Do NOT use silica gel with acidic modifiers. Use neutral alumina or silica pre-washed with 1% Triethylamine to prevent ring opening on the column.

Protocol B: Acid-Stability Validation Assay

Run this BEFORE any in vivo PK study to rule out chemical instability.

  • Preparation: Dissolve compound to 10

    
    M in two buffers:
    
    • Buffer A: pH 7.4 (PBS)

    • Buffer B: pH 1.2 (0.1 N HCl - Simulated Gastric Fluid)

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at T=0, 30, 60, 120 min.

  • Quench: Immediately neutralize acid samples with Ammonium Bicarbonate (pH 8) before injection.

  • Analysis: LC-MS/MS (Mobile Phase: 10mM NH₄HCO₃ / ACN).

  • Criteria: If

    
     at pH 1.2 is < 60 min, the compound requires enteric coating or structural modification (e.g., electron-withdrawing N-substituent) for oral dosing.
    
Part 4: Mechanism & Workflow Visualization

The following diagrams illustrate the critical instability pathway that leads to reproducibility failures and the correct synthetic logic.

Diagram 1: The "Reproducibility Trap" - Acid-Mediated Ring Opening

This diagram shows why data differs between labs using acidic vs. neutral conditions.

AzetidineInstability Compound 3-Phenoxy-Azetidine (Intact Drug) Intermediate Activated Azetidinium Ion Compound->Intermediate Protonation (Fast) Protonation Acidic Buffer (pH < 3.0) Protonation->Intermediate Product Ring-Opened Amino-Alcohol (Inactive/Artifact) Intermediate->Product Ring Strain Release (Irreversible) Nucleophile Nucleophile Attack (H2O / Cl-) Nucleophile->Product

Caption: Mechanism of acid-catalyzed hydrolysis. Labs using acidic HPLC mobile phases will detect the inactive ring-opened product, leading to false-negative potency data.

Diagram 2: Validated Synthetic Workflow (C-H Arylation)

SynthesisWorkflow Start Azetidine-2-Carboxylic Acid Protect Install Directing Group (8-Aminoquinoline) Start->Protect Activation Pd-Catalyzed C(sp3)-H Arylation (110°C, AgOAc) Protect->Activation Deprotect Remove Directing Group (Basic Hydrolysis) Activation->Deprotect Critical CRITICAL CONTROL: Argon Sparging (No O2) Critical->Activation Required Final 3-Phenoxy-Azetidine Scaffold Deprotect->Final

Caption: The Harvard/Broad Institute optimized route. Note that the C-H activation step is the primary source of yield variation if oxygen is not strictly excluded.

References
  • Kato, N., et al. (2016). Diversity-oriented synthesis yields novel multistage antimalarial inhibitors.[1] Nature. [Link]

  • Ma, L., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation.[2][3] Journal of the American Chemical Society. [Link]

  • Doda, K., et al. (2021).[4] Azetidines of pharmacological interest: A review. Archiv der Pharmazie. [Link]

  • Broad Institute. (2017).[5] Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase.[1] ACS Medicinal Chemistry Letters. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[2-(Trifluoromethyl)phenoxy]azetidine Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.